1-(2-Hydroxy-5-nitrophenyl)propan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-5-nitrophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKMZXGGPYALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523018 | |
| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-95-3 | |
| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. The information is curated for professionals in research and development, with a focus on clarity and practical application.
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C9H9NO4.[1][2] It is classified as a propiophenone derivative, characterized by a propan-1-one chain attached to a hydroxynitrophenyl ring. Its chemical structure and properties are summarized below.
Table 1: General Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][3] |
| CAS Number | 55805-95-3 | [2][4] |
| Molecular Formula | C9H9NO4 | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][3][5] |
| InChI Key | XNYKMZXGGPYALK-UHFFFAOYSA-N |[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Purity | Available commercially at ≥98% or 99% | [2][3] |
| XLogP3 | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 |[5] |
Synthesis and Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a known method of preparation involves the alkaline hydrolysis of 3-methyl-6-nitrochromone.[4]
A general workflow for a plausible synthesis and characterization of this compound, based on common organic chemistry techniques, is outlined below.
References
- 1. This compound | C9H9NO4 | CID 13157006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 55805-95-3 [sigmaaldrich.com]
- 4. This compound | 55805-95-3 [chemicalbook.com]
- 5. 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- | C9H9NO4 | CID 11446887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic pathway for 1-(2-hydroxy-5-nitrophenyl)propan-1-one, a valuable hydroxyaryl ketone intermediate. The synthesis is primarily achieved through a two-step process involving the esterification of 4-nitrophenol followed by a Lewis acid-catalyzed Fries rearrangement.
Introduction
Hydroxyaryl ketones are crucial structural motifs in a wide range of biologically active compounds and serve as key intermediates in pharmaceutical and fine chemical industries.[1][2] this compound, with its characteristic substitution pattern, is a useful building block for further chemical elaboration. The most direct and industrially relevant synthetic approach is the Fries rearrangement of an appropriate phenolic ester.[1][3] This guide details the reaction mechanisms, experimental protocols, and relevant chemical data for this synthetic route.
Synthetic Pathway Overview
The synthesis of this compound is accomplished in two primary stages:
-
Esterification: 4-Nitrophenol is reacted with a propionylating agent, such as propionyl chloride or propionic anhydride, to form the intermediate ester, 4-nitrophenyl propionate.
-
Fries Rearrangement: The isolated 4-nitrophenyl propionate undergoes an intramolecular acyl group migration from the phenolic oxygen to an ortho-position on the aromatic ring, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[1][3]
The overall reaction scheme is depicted below.
References
An In-depth Technical Guide on 1-(2-Hydroxy-5-nitrophenyl)propan-1-one (CAS Number: 55805-95-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a chemical compound with the CAS number 55805-95-3. While detailed biological studies and extensive experimental data for this specific molecule are not widely available in public literature, its classification as a "Protein Degrader Building Block" suggests its primary utility in the synthesis of larger, pharmacologically active molecules, particularly in the burgeoning field of targeted protein degradation. This guide synthesizes the available chemical information, proposes a putative synthesis protocol, and outlines general experimental methodologies for the evaluation of compounds within this class. The potential applications and future research directions for this compound as a key synthetic intermediate are also discussed.
Chemical Identity and Properties
This compound is a substituted aromatic ketone. Its chemical structure consists of a propan-1-one chain attached to a phenyl ring, which is functionalized with a hydroxyl group at the 2-position and a nitro group at the 5-position.
| Property | Value | Source |
| CAS Number | 55805-95-3 | [Generic Supplier Data] |
| Molecular Formula | C₉H₉NO₄ | [Generic Supplier Data] |
| Molecular Weight | 195.18 g/mol | [Generic Supplier Data] |
| IUPAC Name | This compound | [Generic Supplier Data] |
| Synonyms | 2'-Hydroxy-5'-nitropropiophenone | [Generic Supplier Data] |
| Family | Protein Degrader Building Blocks | [Generic Supplier Data] |
Synthesis Protocol
Reaction: Alkaline Hydrolysis of 3-Methyl-6-nitrochromone
Materials:
-
3-Methyl-6-nitrochromone
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Dissolution: Dissolve 3-methyl-6-nitrochromone in a suitable solvent such as ethanol or aqueous ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base and acidify the mixture with dilute hydrochloric acid until a pH of approximately 2-3 is reached. This will protonate the phenoxide to the desired hydroxyl group.
-
A precipitate of the product may form upon acidification. If so, it can be collected by filtration.
-
-
Extraction: If a precipitate does not form, or to recover any dissolved product, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Note: This is a generalized protocol and would require optimization for specific reaction conditions, including concentration, temperature, and reaction time.
Potential Applications in Drug Discovery
The designation of this compound as a "Protein Degrader Building Block" is significant. This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound, with its reactive functional groups, makes it a candidate for chemical modification and incorporation into a larger PROTAC molecule. The hydroxyl and nitro groups, or the ketone, could be chemically altered to serve as attachment points for a linker, which in turn would be connected to a ligand for an E3 ligase.
Below is a conceptual workflow for the utilization of this building block in a drug discovery context.
General Experimental Protocols for Evaluation
While no specific biological data for this compound has been found, compounds with similar structural motifs (hydroxylated and nitrated phenyl rings) are often investigated for antimicrobial and antioxidant activities. The following are general protocols that could be adapted to evaluate this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To assess the free radical scavenging activity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound and the positive control in methanol.
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction: In a test tube or 96-well plate, mix the compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.
Signaling Pathways: A Note on the Lack of Data
As of the current literature survey, there is no available information linking this compound to the modulation of any specific signaling pathways. Research in this area would be a novel contribution to the understanding of this compound's biological effects, should it possess any direct activity. If this molecule is indeed primarily a synthetic building block, its impact on signaling would be indirect, through the action of the final, larger molecule it is incorporated into.
Conclusion and Future Directions
This compound is a chemical entity with potential applications in medicinal chemistry, particularly as a scaffold for the development of targeted protein degraders. While direct biological activity data is currently lacking, its chemical structure provides a foundation for the synthesis of more complex molecules. Future research should focus on:
-
Optimization of Synthesis: Development and publication of a detailed, high-yield synthesis protocol.
-
Library Synthesis: Utilization of this building block in combinatorial chemistry to generate a library of derivatives, particularly PROTACs.
-
Biological Screening: Comprehensive screening of the parent compound and its derivatives for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Mechanistic Studies: If any biological activity is identified, subsequent studies should elucidate the mechanism of action, including any effects on cellular signaling pathways.
This technical guide provides a starting point for researchers interested in this compound, highlighting its potential while acknowledging the current gaps in the scientific literature.
An In-depth Technical Guide to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, including its chemical identity, properties, synthesis, and potential biological activities. While experimental data on this specific molecule is limited in publicly available literature, this guide consolidates known information and provides context based on structurally related compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.
Chemical Identity and Properties
The IUPAC name for the compound is This compound .[1] It is a substituted aromatic ketone with a hydroxyl and a nitro group on the phenyl ring.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 55805-95-3 | [2][3] |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [4] |
| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])O | [4] |
| InChI Key | XNYKMZXGGPYALK-UHFFFAOYSA-N |
Synthesis
A potential synthetic route could also be inferred from the synthesis of related compounds, which often involves the nitration of a precursor. In this case, the nitration of 1-(2-hydroxyphenyl)propan-1-one would be a logical approach. The following diagram illustrates a hypothetical workflow for such a synthesis.
Spectral Data (Predicted)
Experimental spectral data for this compound is not currently available in public databases. However, predicted spectral data can provide valuable insights for characterization.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | t | 3H | -CH₃ | |
| ~3.0 | q | 2H | -CH₂- | |
| ~7.0 | d | 1H | Ar-H | |
| ~8.2 | dd | 1H | Ar-H | |
| ~8.6 | d | 1H | Ar-H | |
| ~11.5 | s | 1H | -OH |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| ~8.0 | -CH₃ | |
| ~35.0 | -CH₂- | |
| ~118.0 | Ar-C | |
| ~120.0 | Ar-C | |
| ~125.0 | Ar-C | |
| ~140.0 | Ar-C-NO₂ | |
| ~160.0 | Ar-C-OH | |
| ~205.0 | C=O |
Potential Biological Activities and Signaling Pathways
While there are no specific studies on the biological activity of this compound, research on structurally similar compounds suggests potential areas of interest for drug development professionals.
Antimicrobial Activity
A study on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides demonstrated broad-spectrum antibacterial and antifungal activities.[5] This suggests that the 2-hydroxy-5-nitrophenyl moiety may contribute to antimicrobial efficacy. The proposed mechanism of action for many phenolic compounds involves the disruption of microbial cell membranes and the inhibition of essential enzymes.
Enzyme Inhibition
Hydroxyphenyl ketones have been investigated as inhibitors of various enzymes. For instance, a series of 4-hydroxyphenyl ketones were identified as potent and specific inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in hormone-dependent cancers.[6] It is plausible that this compound could exhibit inhibitory activity against certain enzymes, although specific targets have not been identified.
Based on the potential for enzyme inhibition, a hypothetical signaling pathway diagram is presented below. This illustrates a general mechanism where an inhibitor molecule, such as a hydroxyphenyl ketone, could modulate a cellular signaling cascade.
Conclusion
This compound is a well-defined chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a detailed experimental profile is yet to be established in the public domain, this guide provides a foundational understanding of its properties, potential synthesis, and likely areas of biological relevance based on analogous structures. Further research is warranted to elucidate its full therapeutic potential.
References
- 1. This compound | C9H9NO4 | CID 13157006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 55805-95-3 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- | C9H9NO4 | CID 11446887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-hydroxyphenyl ketones as potent and specific inhibitors of the type 3 of 17beta-hydroxysteroid dehydrogenase (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes its key molecular characteristics and outlines a general experimental approach for its synthesis and analysis.
Core Molecular and Physical Data
This compound, with the CAS number 55805-95-3, is a nitroaromatic organic compound. Its molecular and physical properties are summarized in the table below, providing a quantitative basis for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.18 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Purity | ≥98% | [1][2] |
| InChI | 1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 | |
| InChIKey | XNYKMZXGGPYALK-UHFFFAOYSA-N |
Experimental Protocols
Synthesis: A General Approach via Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In a hypothetical synthesis of this compound, 4-nitrophenol could serve as the starting material. The procedure would involve the following conceptual steps:
-
Protection of the Hydroxyl Group: The hydroxyl group of 4-nitrophenol would likely require protection to prevent it from reacting with the acylating agent. This could be achieved by converting it to an ether or an ester.
-
Friedel-Crafts Acylation: The protected 4-nitrophenol would then be reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate anhydrous solvent. The reaction would introduce the propanoyl group onto the aromatic ring, ortho to the protected hydroxyl group.
-
Deprotection: Following the acylation, the protecting group would be removed to yield the final product, this compound.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be essential to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO₂), and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Melting Point Analysis: The melting point of the purified solid would be determined and compared to known values, if available, as an indicator of purity.
Chemical Properties and Relationships
Due to the absence of published research on the specific biological activities of this compound, a signaling pathway diagram cannot be constructed. Instead, the following diagram illustrates the logical relationships between the compound's key chemical features and the analytical methods used for their characterization.
References
In-Depth Technical Guide: Spectral Analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, a compound of interest in various research and development domains. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectral data based on established spectroscopic principles. These predictions are intended to serve as a reference for the identification and characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are derived from the analysis of its chemical structure and comparison with spectral databases for similar functional groups and molecular fragments.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Medium | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2940 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1520, 1340 | Strong | N-O stretch (nitro group) |
| ~1300 | Medium | O-H bend (phenolic) |
| ~1250 | Medium | C-O stretch (phenolic) |
| ~850 | Strong | C-H bend (aromatic, out-of-plane) |
Table 2: Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | Ar-OH |
| ~8.2 | Doublet | 1H | Ar-H (ortho to NO₂) |
| ~8.0 | Doublet of Doublets | 1H | Ar-H (ortho to C=O, meta to NO₂) |
| ~7.1 | Doublet | 1H | Ar-H (meta to NO₂) |
| ~3.0 | Quartet | 2H | -CH₂- |
| ~1.2 | Triplet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~160 | C-OH (aromatic) |
| ~141 | C-NO₂ (aromatic) |
| ~129 | C-H (aromatic) |
| ~125 | C-C=O (aromatic) |
| ~120 | C-H (aromatic) |
| ~118 | C-H (aromatic) |
| ~32 | -CH₂- |
| ~8 | -CH₃ |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 195 | 60 | [M]⁺ (Molecular Ion) |
| 166 | 100 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 138 | 40 | [M - C₂H₅ - CO]⁺ |
| 120 | 30 | [C₆H₄O₂N]⁺ |
| 92 | 25 | [C₅H₄O₂]⁺ |
| 65 | 20 | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data of a solid organic compound such as this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate or sonicate to fully dissolve the sample.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans (this will be significantly higher than for ¹H NMR, e.g., 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).
-
Set the relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into a capillary tube or onto a direct insertion probe.
-
Insert the probe into the ion source of the mass spectrometer.
-
-
Ionization:
-
Heat the probe to volatilize the sample into the gas phase.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.
-
-
Mass Analysis:
-
Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector.
-
The instrument's software plots the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of this compound.
1-(2-Hydroxy-5-nitrophenyl)propan-1-one: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for the chemical compound 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. The information is intended for professionals in research and development who may handle this substance. Due to the limited availability of a complete, officially published Safety Data Sheet (SDS), this guide synthesizes available data from chemical suppliers and cross-references established safety protocols for compounds with similar hazard classifications.
Chemical Identification
Proper identification is the first step in ensuring chemical safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 55805-95-3[1][2] |
| Molecular Formula | C₉H₉NO₄[2][3] |
| Molecular Weight | 195.17 g/mol |
| Synonyms | 1-Propanone, 1-(2-hydroxy-5-nitrophenyl)- |
Hazard Identification and Classification
Based on available supplier information, this compound is classified as a hazardous substance. The GHS classification indicates risks associated with skin, eye, and respiratory contact.
GHS Pictogram:
Signal Word: Warning [4]
The following tables detail the identified hazard (H) and precautionary (P) statements.
| Code | Hazard Statement |
| H315 | Causes skin irritation.[4] |
| H319 | Causes serious eye irritation.[4] |
| H335 | May cause respiratory irritation.[4] |
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes available information.
| Property | Value | Source |
| Melting Point | 93-94 °C | ChemicalBook[5] |
| Boiling Point | 299.3 ± 25.0 °C | (Predicted)[5] |
| Density | 1.321 ± 0.06 g/cm³ | (Predicted)[5] |
| Appearance | Solid (form not specified) | Assumed from melting point |
| Solubility | Data not available | - |
Toxicological Information
A comprehensive toxicological profile, including quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), is not available in the public domain for this compound. The hazard classifications (H315, H319, H335) indicate that the primary toxicological concerns are irritation to the skin, eyes, and respiratory system. The absence of further data necessitates a cautious approach, treating the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Safe Handling and Control Measures
Adherence to a strict hierarchy of controls is essential for minimizing risk when handling this compound.
References
Technical Guide: Potential Biological Activity of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
Disclaimer: This document provides a prospective analysis of the potential biological activities of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. As of the date of this publication, there is a notable absence of specific experimental data for this compound in the peer-reviewed scientific literature. The information presented herein is extrapolated from published research on structurally related compounds, including nitrophenols, hydroxylated ketones, and other phenolic derivatives. This guide is intended for research and drug development professionals to provide a theoretical framework for potential screening and investigation.
Introduction
This compound is a propiophenone derivative characterized by a hydroxyl group at the 2-position and a nitro group at the 5-position of the phenyl ring. The biological activity of phenolic compounds is well-documented, with activities often attributed to the hydroxyl group's ability to donate a hydrogen atom and participate in hydrogen bonding.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the compound's electronic properties and, consequently, its biological interactions. Nitro-containing aromatic compounds are known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities.[3][4] This guide will explore the theoretical biological potential of this compound in three key areas: antimicrobial activity, anticancer activity, and enzyme inhibition.
Potential Antimicrobial Activity
The combination of a phenolic hydroxyl group and a nitroaromatic system suggests that this compound may possess antimicrobial properties. Phenolic compounds can exert antimicrobial effects by disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[5]
Postulated Mechanism of Action
The hydroxyl group can interact with the polar head groups of the lipid bilayer, while the aromatic ring and propanone chain can intercalate into the hydrophobic core, disrupting membrane fluidity. The nitro group may also contribute to activity through mechanisms such as the generation of reactive nitrogen species upon reduction within the microbial cell, a mode of action observed for other nitroaromatic antimicrobials.
Predicted Quantitative Data
The following table presents exemplary quantitative data from studies on structurally related nitro- and phenolic compounds to illustrate potential activity levels that could be investigated for this compound.
| Compound Class | Organism | Assay Type | Value | Reference |
| Nitrobenzyl-oxy-phenol | Moraxella catarrhalis | MIC | 11 µM | [3] |
| Nitrobenzyl-oxy-phenol | Moraxella catarrhalis | MBC | 22 µM | [3] |
| 4-Nitrophenol | Bacillus subtilis | MIC | >256 µg/mL | [6] |
| 4-Nitrophenol | Escherichia coli | MIC | >256 µg/mL | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Representative Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Anticancer Activity
Nitrophenols have been shown to induce cytotoxicity in human cell lines, often mediated by the induction of oxidative stress.[4] The hydroxylated phenyl ring is a common feature in various anticancer agents, where it can play a crucial role in receptor binding or modulating metabolic pathways.[7][8][9]
Postulated Mechanism of Action
The potential anticancer effect of this compound could be mediated through several pathways. The compound might induce intracellular reactive oxygen species (ROS) production, leading to DNA damage and triggering apoptosis. It could also potentially interact with signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical pathway for ROS-induced apoptosis.
Predicted Quantitative Data
The following table shows examples of IC50 values for various nitrophenols against human lung cell lines, providing a benchmark for potential cytotoxicity studies.
| Compound | Cell Line | Exposure Time | IC50 Value | Reference |
| 2-Nitrophenol | BEAS-2B | 24 h | 10.4 mM | [4] |
| 3-Nitrophenol | BEAS-2B | 24 h | 3.5 mM | [4] |
| 4-Nitrophenol | BEAS-2B | 24 h | 1.9 mM | [4] |
| 4-Nitrophenol | A549 | 24 h | 1.5 mM | [4] |
IC50: Half-maximal inhibitory concentration.
Representative Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against compound concentration.
Potential Enzyme Inhibition
Phenolic compounds are known inhibitors of a wide range of enzymes.[2][10] Nitrophenols, specifically, have been shown to inhibit enzymes like cytochrome P450s and ascorbate oxidase.[11][12][13] The mechanism often involves the phenolic hydroxyl group interacting with the enzyme's active site.
Postulated Targets and Mechanism
This compound could potentially inhibit enzymes through competitive or non-competitive mechanisms. The hydroxyl and nitro groups could form hydrogen bonds or other interactions with amino acid residues in the active site. For metalloenzymes, the oxygen or nitrogen atoms could coordinate with the metal cofactor. For example, inhibition of cytochrome P450 enzymes may occur via the ligation of a nitrogen lone pair of electrons to the heme iron.[11]
Caption: General workflow for biological activity screening.
Predicted Quantitative Data
The table below provides inhibition constants (Ki) for nitrophenols against a specific cytochrome P450 isozyme, illustrating the type of quantitative data that would be relevant.
| Compound | Enzyme | Inhibition Type | Ki (apparent) | Reference |
| Pyridine | Rat Liver P4502E1 | Non-competitive | 0.4 µM | [11] |
| p-Nitrophenol | Ascorbate Oxidase | Competitive | pH-dependent | [13] |
Ki: Inhibition constant.
Representative Experimental Protocol: Cytochrome P450 (CYP2E1) Inhibition Assay
This protocol describes a method to assess the inhibitory potential of a compound against CYP2E1 using a fluorescent probe substrate.
-
Reagent Preparation: Prepare human liver microsomes, a fluorescent probe substrate for CYP2E1 (e.g., chlorzoxazone), and an NADPH-generating system.
-
Assay Setup: In a 96-well plate, add buffer, microsomes, and various concentrations of this compound. Include a known inhibitor (e.g., Disulfiram) as a positive control and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH-generating system and the probe substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Detection: Centrifuge the plate to pellet the protein. Measure the formation of the fluorescent metabolite in the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong rationale for investigating its potential biological activities. Based on the known properties of nitrophenols and hydroxylated ketones, this compound is a candidate for screening in antimicrobial, anticancer, and enzyme inhibition assays. The protocols and theoretical frameworks provided in this guide offer a starting point for the systematic evaluation of this novel chemical entity. Further research is required to elucidate its specific biological profile and potential therapeutic applications.
References
- 1. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 2. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [jstage.jst.go.jp]
- 4. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenol reduction and antibacterial activity of Ag-doped TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ascorbate oxidase by phenolic compounds. Enzymatic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, a key organic compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, theoretical considerations based on molecular structure, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is an organic compound featuring a substituted phenyl ring with a hydroxyl, a nitro group, and a propanone moiety.[1] Its chemical structure, possessing both polar (hydroxyl, nitro) and non-polar (phenyl ring, propane chain) regions, suggests a nuanced solubility profile across different solvents. Understanding its solubility is crucial for its application in reaction chemistry, formulation development, and biological assays.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the overall non-polar character from the benzene ring and alkyl chain may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. DMSO is a powerful solvent for many organic compounds. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity introduced by the hydroxyl and nitro groups is expected to result in poor solubility in non-polar solvents. |
| Aqueous Acidic | Dilute HCl | Low (as neutral species) | The compound does not possess a basic functional group that would be protonated to form a more soluble salt. |
| Aqueous Basic | Dilute NaOH, Dilute NaHCO₃ | High | The phenolic hydroxyl group is acidic and will be deprotonated by a base to form a water-soluble phenoxide salt.[2][3] It is expected to be soluble in strong bases like NaOH and potentially in weaker bases like NaHCO₃ if the phenol is sufficiently acidic.[2][3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are general protocols that can be adapted for this compound.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, hexane, 5% NaOH, 5% HCl)
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
pH paper
-
Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.
-
Mixing: After each addition, shake the test tube vigorously for 60 seconds.[4][5] A vortex mixer can be used for more consistent mixing.
-
Observation: Observe the mixture against a light and dark background to determine if the solid has completely dissolved. If the solution is clear with no visible particles, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[2][3]
-
Acid/Base Solubility: For compounds insoluble in water, repeat the test with 5% aqueous solutions of NaOH and HCl to assess the presence of acidic or basic functional groups.[2][3][4]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[6]
Materials:
-
This compound
-
High-purity solvent of interest
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid ensures that equilibrium with the dissolved solute is reached.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the suspension to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid particles. It is crucial to avoid any temperature changes during this step that could affect solubility.
-
Quantification: Analyze the clear filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve) to determine the concentration of the dissolved compound. This concentration represents the solubility of the compound in that solvent at that temperature.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: General workflow for determining the solubility of a chemical compound.
Conclusion
References
A Technical Guide to the Purity Analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, a key intermediate in various synthetic pathways. Ensuring the purity of this compound is critical for the validity of research data and the quality of downstream products in drug development. This document outlines common analytical techniques, provides illustrative experimental protocols, and presents data in a structured format for clarity and comparability.
Introduction
This compound is a substituted aromatic ketone. Its chemical structure, featuring a hydroxyl group, a nitro group, and a propanone moiety, makes it amenable to analysis by a variety of modern analytical techniques. Purity determination is essential to identify and quantify the main component as well as any process-related impurities, isomers, or degradation products. Commercial suppliers often state a purity of around 98%[1][2].
Analytical Techniques for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. The following techniques are most commonly employed:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis, offering high resolution and sensitivity for separating the main compound from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information, aiding in the identification of unknown impurities.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Derivatization may be required for the parent compound.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary purity assessment and for developing separation methods for column chromatography[3].
The logical workflow for a comprehensive purity analysis is depicted in the diagram below.
References
Methodological & Application
Applications of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(2-hydroxy-5-nitrophenyl)propan-1-one is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of various heterocyclic compounds and other valuable organic molecules. Its chemical structure, featuring a hydroxyl group ortho to a propanone moiety and a nitro group in the para position on the phenyl ring, provides multiple reactive sites for a range of chemical transformations. This document outlines key applications, detailed experimental protocols, and quantitative data for its use in the synthesis of chalcones, flavanones, and 1,3-diones.
Application Note 1: Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities.[1][2][3] this compound serves as a key starting material for the synthesis of corresponding chalcone derivatives through the Claisen-Schmidt condensation reaction with various aromatic aldehydes.[1][3][4]
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
A mixture of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is dissolved in ethanol. To this solution, an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise at room temperature.[2][3] The reaction mixture is then stirred at room temperature or gently heated for a specified period, typically ranging from a few hours to overnight.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.[1] The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH | Ethanol | 12-15 | Not Specified | [2] |
| 2 | 4-Chlorobenzaldehyde | NaOH | Ethanol | Not Specified | Not Specified | [1] |
| 3 | Various aromatic aldehydes | KOH | Ethanol | Not Specified | Good | [4] |
Reaction Pathway: Claisen-Schmidt Condensation
Caption: General scheme for the synthesis of chalcones.
Application Note 2: Synthesis of Flavanones
Flavanones are a class of flavonoids that exhibit a range of biological activities and are found in various natural products.[5][6] this compound can be used as a precursor for the synthesis of flavanones. The typical route involves the initial formation of a 2'-hydroxydihydrochalcone, which then undergoes cyclization. A notable method involves a palladium-catalyzed oxidative cyclization.[7]
Experimental Protocol: Synthesis of 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropan-1-one and Subsequent Cyclization
Step 1: Synthesis of 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropan-1-one
To a solution of 1-(2-hydroxy-5-nitrophenyl)ethan-1-one (1 equivalent) in acetic acid at 0 °C, nitric acid is added dropwise. The resulting mixture is refluxed for 3 hours. After cooling, the solution is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield this compound.[7] Note: The search result describes the nitration of a precursor to obtain the title compound, which is then used in subsequent steps.
Step 2: Palladium-Catalyzed Oxidative Cyclization to Flavanone
The 2'-hydroxydihydrochalcone (1-(2-hydroxy-5-nitrophenyl)-3-phenylpropan-1-one) is subjected to a palladium(II)-catalyzed oxidative cyclization to yield the corresponding flavanone. The specific conditions, including the palladium catalyst, oxidant, and solvent, are crucial for directing the reaction towards the flavanone product over the flavone.[7]
Table 2: Conditions for Palladium-Catalyzed Cyclization
| Substrate | Catalyst | Oxidant | Additive | Product | Yield (%) | Reference |
| 2'-Hydroxydihydrochalcone | Pd(OAc)₂ | O₂ | None | Flavone | Not Specified | [7] |
| 2'-Hydroxydihydrochalcone | Pd(OAc)₂ | O₂ | Additive | Flavanone | Not Specified | [7] |
Workflow for Flavanone Synthesis
Caption: Synthesis of flavanones from the title compound.
Application Note 3: Synthesis of 1,3-Dione Derivatives
1,3-Dicarbonyl compounds are important synthetic intermediates. This compound can be a precursor to 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione, which is a key intermediate in the synthesis of other complex molecules like 3-fluoroflavones.[8]
Experimental Protocol: Synthesis of 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione
This synthesis involves the Baker-Venkataraman rearrangement. A precursor, 2-acetyl-4-nitrophenyl benzoate, is dissolved in pyridine. The solution is heated to 50 °C, and pulverized potassium hydroxide is added. The reaction mixture is stirred for 12 hours. After completion, the mixture is acidified with a 10% aqueous acetic acid solution. The resulting yellow precipitate is filtered and recrystallized from ethanol to give the desired 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione.[8]
Table 3: Synthesis of 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-acetyl-4-nitrophenyl benzoate | KOH | Pyridine | 50 | 12 | 20 | [8] |
Logical Relationship in 3-Fluoroflavone Synthesis
Caption: Pathway to 3-fluoroflavones via a 1,3-dione intermediate.
References
Application Notes and Protocols for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a guideline for the potential research applications of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. To date, there is a lack of published scientific literature detailing the specific biological activities and mechanisms of action of this compound. The suggested applications and methodologies are based on the chemical structure of the molecule and the known activities of structurally related nitrophenyl and hydroxyphenyl derivatives. Experimental validation is required to determine the actual biological profile of this compound.
Introduction
This compound is a chemical compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] Its structure, featuring a hydroxylated and nitrated phenyl ring, suggests potential for various biological activities. Phenolic compounds are well-known for their antioxidant properties, while nitrophenyl derivatives have been investigated for a range of bioactivities, including antimicrobial and enzyme-inhibiting effects. These application notes provide a starting point for researchers interested in exploring the potential of this understudied molecule.
Potential Research Applications
Based on its chemical structure, this compound could be investigated for, but not limited to, the following activities:
-
Antioxidant Activity: The phenolic hydroxyl group may confer radical scavenging properties.
-
Enzyme Inhibition: The molecule could potentially inhibit enzymes such as tyrosinase, a key enzyme in melanin synthesis, due to its phenolic nature.
-
Antimicrobial Activity: Nitrophenyl derivatives have been reported to possess antibacterial and antifungal properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 55805-95-3 | [3] |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [2] |
| IUPAC Name | This compound |
Experimental Protocols
The following are detailed protocols for preliminary in vitro screening of this compound.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure to determine the free radical scavenging activity of the test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5]
a. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
b. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol or DMSO.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of ascorbic acid or Trolox in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
c. Assay Procedure:
-
Add 100 µL of the working solutions of the test compound or positive control to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH stock solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH stock solution.
-
For the blank well, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
d. Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the control (DPPH solution without the test compound).
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
e. Experimental Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Enzyme Inhibition: Mushroom Tyrosinase Inhibition Assay
This protocol is for evaluating the potential of this compound to inhibit mushroom tyrosinase, using L-DOPA as a substrate.[6][7][8]
a. Materials and Reagents:
-
This compound
-
Mushroom Tyrosinase (e.g., ≥1000 units/mg)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
b. Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (e.g., 100 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare fresh and keep on ice.
-
L-DOPA Solution (e.g., 2 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is susceptible to auto-oxidation.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve kojic acid in phosphate buffer or DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <2%) to avoid affecting enzyme activity.
c. Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the working solutions of the test compound, positive control, or buffer (for the enzyme control).
-
Add 20 µL of the mushroom tyrosinase solution to all wells except for the blank wells. Add 20 µL of buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 120 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for 15-20 minutes at 25°C.
d. Data Analysis:
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
Where:
-
Rate_control is the rate of the reaction in the absence of the inhibitor.
-
Rate_sample is the rate of the reaction in the presence of the test compound.
The rate of reaction is the change in absorbance per unit of time (ΔAbs/min). The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of the test compound.
e. Experimental Workflow Diagram:
Caption: Workflow for the tyrosinase inhibition assay.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison. Below are templates for presenting the results.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 10 | Hypothetical Data | Hypothetical Data |
| 25 | Hypothetical Data | ||
| 50 | Hypothetical Data | ||
| 100 | Hypothetical Data | ||
| 250 | Hypothetical Data | ||
| Ascorbic Acid (Positive Control) | 10 | Hypothetical Data | Hypothetical Data |
| 25 | Hypothetical Data | ||
| 50 | Hypothetical Data | ||
| 100 | Hypothetical Data | ||
| 250 | Hypothetical Data |
Table 2: Tyrosinase Inhibitory Activity of this compound
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | Hypothetical Data | Hypothetical Data |
| 5 | Hypothetical Data | ||
| 10 | Hypothetical Data | ||
| 25 | Hypothetical Data | ||
| 50 | Hypothetical Data | ||
| Kojic Acid (Positive Control) | 1 | Hypothetical Data | Hypothetical Data |
| 5 | Hypothetical Data | ||
| 10 | Hypothetical Data | ||
| 25 | Hypothetical Data | ||
| 50 | Hypothetical Data |
Potential Signaling Pathways for Investigation
Should this compound exhibit significant biological activity, further investigation into its mechanism of action would be warranted. For instance, if it demonstrates potent antioxidant effects, its influence on cellular antioxidant response pathways, such as the Nrf2-Keap1 pathway, could be explored.
Caption: Hypothetical modulation of the Nrf2 antioxidant pathway.
Conclusion
This compound is a research chemical with potential for biological activity based on its structural features. The provided protocols for assessing antioxidant and enzyme inhibitory activities offer a solid foundation for initiating its pharmacological investigation. All findings should be compared against appropriate standards, and further studies will be necessary to elucidate any significant mechanisms of action.
References
- 1. This compound | C9H9NO4 | CID 13157006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- | C9H9NO4 | CID 11446887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for the Synthesis of Flavonoids Using 1-(2-Hydroxy-5-nitrophenyl)propan-1-one as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel flavonoid derivatives is a key focus in medicinal chemistry and drug discovery. This document provides detailed protocols and application notes on the use of 1-(2-hydroxy-5-nitrophenyl)propan-1-one as a key intermediate in the synthesis of 6-nitroflavonoids. The presence of the nitro group offers a strategic handle for further chemical modifications, potentially leading to compounds with enhanced or novel biological activities.
The synthetic strategy involves a two-step process:
-
Claisen-Schmidt Condensation: A base-catalyzed condensation of this compound with an aromatic aldehyde to form a 2'-hydroxy-5'-nitrochalcone.
-
Intramolecular Cyclization: An acid or base-catalyzed intramolecular cyclization of the chalcone intermediate to yield the corresponding 6-nitroflavanone.
Synthetic Workflow
The overall synthetic pathway from the starting materials to the final flavonoid product is illustrated below.
Caption: General workflow for the synthesis of 6-nitroflavanone.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-nitrochalcone via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with benzaldehyde to yield (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Benzaldehyde (or other substituted aromatic aldehydes)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of 20 mmol of potassium hydroxide in 30 mL of ethanol.
-
Cool the flask containing the acetophenone solution in an ice bath to 0-5 °C.
-
Slowly add the ethanolic KOH solution to the cooled acetophenone solution with continuous stirring.
-
To this mixture, add 10 mmol of benzaldehyde dropwise over 15 minutes, ensuring the temperature remains below 10°C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice.
-
Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 2-3. A yellow solid precipitate of the chalcone will form.[3]
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.
Protocol 2: Synthesis of 6-Nitroflavanone via Acid-Catalyzed Cyclization
This protocol details the intramolecular cyclization of the synthesized 2'-hydroxy-5'-nitrochalcone to form 6-nitroflavanone.
Materials:
-
2'-Hydroxy-5'-nitrochalcone (from Protocol 1)
-
Glacial Acetic Acid
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized Water
-
Standard reflux apparatus, magnetic stirrer with hotplate
Procedure:
-
Place 5 mmol of the dried 2'-hydroxy-5'-nitrochalcone in a 100 mL round-bottom flask.
-
Add 20 mL of glacial acetic acid to dissolve the chalcone.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with continuous stirring.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC until the chalcone spot is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A pale yellow or off-white solid precipitate of 6-nitroflavanone will form.
-
Collect the crude product by vacuum filtration and wash it with deionized water until the filtrate is neutral.
-
The crude flavanone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data Summary
Table 1: Representative Reaction Yields for Chalcone and Flavanone Synthesis
| Step | Reactants | Product | Catalyst | Typical Yield (%) |
| 1 | 2'-Hydroxy-5'-nitroacetophenone + Substituted Benzaldehyde | 2'-Hydroxy-5'-nitrochalcone | KOH/Ethanol | 70-90 |
| 2 | 2'-Hydroxy-5'-nitrochalcone | 6-Nitroflavanone | H₂SO₄/Acetic Acid | 80-95 |
Table 2: Representative Spectroscopic Data for a 6-Nitroflavanone Derivative
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, δ ppm) | ~8.30 (d, 1H, H-5), ~8.10 (dd, 1H, H-7), ~7.50-7.30 (m, 5H, B-ring protons), ~5.50 (dd, 1H, H-2), ~3.10 (dd, 1H, H-3a), ~2.90 (dd, 1H, H-3b) |
| ¹³C NMR (CDCl₃, δ ppm) | ~190.0 (C=O), ~162.0 (C-8a), ~142.0 (C-6), ~138.0 (B-ring C-1'), ~129.0-126.0 (A & B-ring CH), ~79.0 (C-2), ~45.0 (C-3) |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1520 & 1340 (NO₂ asymmetric and symmetric stretch), ~1600, 1450 (Aromatic C=C stretch) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ corresponding to the calculated molecular weight |
Note: The exact chemical shifts and coupling constants will vary depending on the substitution pattern of the B-ring.
Potential Biological Significance and Signaling Pathways
Flavonoids are known to interact with a multitude of cellular targets, thereby exerting a wide array of biological effects. The introduction of a nitro group can significantly alter the electronic properties of the flavonoid scaffold, potentially enhancing its interaction with biological targets or providing a site for metabolic activation or further derivatization.
Flavonoids can influence various signaling pathways, including:
-
Inflammatory Pathways: Inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of transcription factors such as NF-κB.
-
Cell Proliferation and Apoptosis Pathways: Interaction with protein kinases (e.g., PI3K/Akt, MAPKs) and regulation of apoptosis-related proteins (e.g., Bcl-2 family, caspases).
-
Oxidative Stress Response: Direct scavenging of reactive oxygen species (ROS) and upregulation of antioxidant enzymes through pathways like Nrf2-ARE.
The diagram below illustrates the general biosynthetic origin of the flavonoid core structure in plants, which serves as the foundation for both natural and synthetic derivatives.
Caption: Simplified plant flavonoid biosynthesis pathway.
Conclusion
This compound is a valuable intermediate for the synthesis of 6-nitro-substituted flavonoids. The protocols provided herein, based on the well-established Claisen-Schmidt condensation and subsequent intramolecular cyclization, offer a reliable pathway to these target compounds. The resulting 6-nitroflavonoids can serve as a platform for further synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize the provided general methods for their specific aromatic aldehyde substrates to achieve the best possible outcomes.
References
High-performance liquid chromatography (HPLC) analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
Introduction
1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a nitrophenolic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification is essential for quality control, stability studies, and purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic and nitroaromatic compounds, offering high sensitivity and specificity.[1] This application note presents a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals.
Methodology
The separation is based on reverse-phase chromatography using a C18 column. The mobile phase consists of a mixture of acetonitrile and an acidic water component to ensure the analyte is in its non-ionized form, leading to better peak shape and reproducible retention.[2] An isocratic elution is employed for simplicity and robustness, providing a straightforward and efficient analysis.[3][4][5] UV detection is performed at a wavelength near the absorbance maximum of similar nitrophenolic compounds to ensure high sensitivity.[3][4]
Chromatographic Conditions
A summary of the proposed HPLC instrument conditions is provided in Table 1.
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC system with UV-Vis or PDA Detector |
| Column | C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 290 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
1. Preparation of Mobile Phase
-
Aqueous Component (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase (Acetonitrile:Aqueous, 45:55 v/v): In a suitable container, carefully mix 450 mL of HPLC-grade acetonitrile with 550 mL of the 0.1% phosphoric acid in water solution.
-
Degassing: Filter the final mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or an online degasser before use.
2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the stock solution with the mobile phase. A typical concentration range would be from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
-
Perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.
-
Construct a calibration curve by injecting the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions for analysis.
Data Presentation
System Suitability
The following table presents typical system suitability results based on five replicate injections of a 50 µg/mL standard.
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (min) | ~ 5.8 | RSD ≤ 2.0% |
| Peak Area | Varies | RSD ≤ 2.0% |
| Tailing Factor | 1.1 | 0.8 - 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
Calibration and Linearity
The method is expected to demonstrate excellent linearity over the specified concentration range.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,200 |
| 5.0 | 76,500 |
| 10.0 | 151,800 |
| 25.0 | 380,100 |
| 50.0 | 759,500 |
| 100.0 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method parameters.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between HPLC method parameters and performance outcomes.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a guide to the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. Due to the current unavailability of experimentally derived public domain ¹H and ¹³C NMR data for this specific compound, this note outlines the expected spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures. A generalized protocol for sample preparation and NMR data acquisition for similar aromatic ketones is also presented.
1. Introduction
This compound is a substituted aromatic ketone of interest in various chemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This document aims to provide a foundational understanding of the expected NMR spectral features of this compound and a practical protocol for its analysis.
2. Predicted ¹H and ¹³C NMR Spectral Data
While specific, experimentally verified ¹H and ¹³C NMR data for this compound is not currently available in the public domain, we can predict the expected chemical shifts and multiplicities based on the analysis of its structural components: a 1,2,4-trisubstituted benzene ring, a hydroxyl group, a nitro group, and a propanone moiety.
Predicted ¹H NMR Data Summary
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (position 3) | 7.0 - 7.2 | Doublet (d) | ~9.0 |
| Aromatic H (position 4) | 8.1 - 8.3 | Doublet of doublets (dd) | ~9.0, ~2.5 |
| Aromatic H (position 6) | 8.4 - 8.6 | Doublet (d) | ~2.5 |
| Methylene (-CH₂-) | 2.9 - 3.1 | Quartet (q) | ~7.0 |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | ~7.0 |
| Hydroxyl (-OH) | 10.0 - 12.0 | Broad singlet (br s) | - |
Predicted ¹³C NMR Data Summary
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 198 - 202 |
| C-2 (bearing -OH) | 155 - 160 |
| C-5 (bearing -NO₂) | 140 - 145 |
| C-1 (ipso to propanone) | 120 - 125 |
| C-3 | 118 - 122 |
| C-4 | 125 - 130 |
| C-6 | 128 - 132 |
| Methylene (-CH₂-) | 30 - 35 |
| Methyl (-CH₃) | 8 - 12 |
Disclaimer: The data presented in these tables are estimations based on established NMR principles and data for analogous compounds. Actual experimental values may vary.
3. Experimental Protocol: NMR Spectroscopy of an Aromatic Ketone
This section outlines a general protocol for acquiring ¹H and ¹³C NMR spectra of a compound such as this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Number of scans: 16-64
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the multiplicities and coupling constants.
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Pulse program: Proton-decoupled
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Process the ¹³C NMR spectrum (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an NMR experiment.
5. Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the structural features of this compound and its expected NMR signals.
Application Notes and Protocols for Evaluating the Antioxidant Potential of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the in vitro antioxidant activity of the phenolic compound 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. While specific experimental data for this compound is not extensively available in current literature, its structural features—a hydroxylated and nitrated phenyl ring—suggest potential for significant antioxidant and radical scavenging properties, akin to other phenolic compounds and chalcone derivatives.[1][2][3] Chalcones, which share structural similarities, are known for their antioxidant capabilities, primarily attributed to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to stabilize free radicals.[2][3]
The protocols detailed herein describe three widely accepted and robust assays for determining antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[4][5][6] These methods cover different facets of antioxidant action, including hydrogen atom transfer and single electron transfer mechanisms, providing a thorough evaluation of the compound's potential.[7][8]
Data Presentation: Comparative Antioxidant Activity
The following tables present hypothetical yet representative data for this compound against common standard antioxidants. This data is intended to serve as a template for presenting experimental findings. The values are expressed as IC50 (the concentration of the compound required to inhibit 50% of the radical) for the DPPH and ABTS assays, and as Trolox Equivalents for the FRAP assay.
Table 1: Radical Scavenging Activity (IC50 Values)
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Ascorbic Acid (Standard) | 8.5 | 6.2 |
| Trolox (Standard) | 12.1 | 9.8 |
| BHT (Butylated Hydroxytoluene) (Standard) | 25.4 | 21.7 |
Table 2: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Trolox Equivalents/mg) |
| This compound | Experimental Value |
| Ascorbic Acid (Standard) | 1850 |
| Trolox (Standard) | 1500 |
| Gallic Acid (Standard) | 2100 |
General Mechanism of Phenolic Antioxidants
Phenolic compounds primarily exert their antioxidant effects by donating a hydrogen atom from their hydroxyl groups to neutralize reactive free radicals.[8][9] This process stabilizes the radical, interrupting the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron within the aromatic ring.[9]
References
- 1. Antioxidant and Photo-antioxidant Activities of Chalcone Derivatives [jstage.jst.go.jp]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Studies of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of the antimicrobial properties of the novel compound 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. While specific antimicrobial data for this compound is not yet extensively documented in publicly available literature, the following protocols outline standardized methods for its evaluation. These methodologies are designed to determine the compound's efficacy against a panel of clinically relevant microorganisms and to lay the groundwork for understanding its potential mechanism of action.
Quantitative Data Summary
A crucial aspect of antimicrobial drug discovery is the quantitative assessment of a compound's inhibitory activity. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] Experimental data for this compound should be systematically recorded in a format similar to the table below to facilitate comparison and analysis.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Positive | 0.5 - 256 | Vancomycin | Data to be determined |
| Escherichia coli | Negative | 0.5 - 256 | Ciprofloxacin | Data to be determined |
| Pseudomonas aeruginosa | Negative | 0.5 - 256 | Meropenem | Data to be determined |
| Candida albicans | N/A (Fungus) | 0.5 - 256 | Fluconazole | Data to be determined |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of a compound against various microorganisms in a liquid medium.[1][3]
Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth media[1]
-
Sterile 96-well microtiter plates[1]
-
0.5 McFarland turbidity standard[3]
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.[1]
-
Suspend the colonies in a sterile broth medium.
-
Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.[4]
Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the microbial suspension to create a lawn of bacteria.
-
-
Application of the Compound:
-
Create wells in the agar using a sterile cork borer or the wide end of a pipette tip.
-
Add a known concentration of the this compound solution into each well.
-
A solvent control and a positive control with a standard antibiotic should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Hypothetical Signaling Pathway for Antimicrobial Action
Given that this compound is a phenolic compound, a plausible, yet hypothetical, mechanism of action could involve the disruption of the bacterial cell membrane, a common mode of action for such molecules.[5]
Caption: Postulated mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-(2-hydroxy-5-nitrophenyl)propan-1-one. This compound serves as a versatile starting material for the synthesis of various heterocyclic and acyclic compounds with potential applications in medicinal chemistry and drug discovery. The primary derivatization strategies discussed herein focus on the modification of the phenolic hydroxyl group and the active methylene group adjacent to the carbonyl function.
The core structure, a substituted 2-hydroxyacetophenone, is a key synthon for the synthesis of biologically active molecules such as chalcones, flavones, and Mannich bases. These derivatives have garnered significant interest due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
Key Derivatization Reactions
Several key reactions can be employed to derivatize this compound, including:
-
Claisen-Schmidt Condensation: To synthesize chalcones, which are precursors for flavonoids and other heterocyclic systems.
-
Mannich Reaction: To introduce aminomethyl groups, leading to the formation of pharmacologically relevant Mannich bases.
-
Etherification and Esterification: To modify the phenolic hydroxyl group, which can influence the compound's solubility, bioavailability, and biological activity.
-
Synthesis of Flavones: Through cyclization of chalcone derivatives or via other synthetic routes starting from the 2-hydroxyacetophenone core.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde, known as the Claisen-Schmidt condensation.[1][2] These compounds are valuable for their broad spectrum of biological activities and as intermediates for the synthesis of flavonoids.[2][3]
Experimental Protocol
A general procedure for the synthesis of chalcones from this compound is as follows:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.[1]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.[5]
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[4][5]
Quantitative Data
The yields of chalcone synthesis can vary depending on the specific aldehyde used and the reaction conditions. The following table provides representative data for similar reactions.
| Entry | Aldehyde | Base | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | 12-15 | 60-85[2][4] |
| 2 | 4-Chlorobenzaldehyde | KOH | 12 | 70-90[4] |
| 3 | 4-Methoxybenzaldehyde | NaOH | 15 | 65-80 |
| 4 | 3-Nitrobenzaldehyde | KOH | 12 | 55-75[5] |
Experimental Workflow
Caption: Workflow for the synthesis of chalcone derivatives.
Synthesis of Flavone Derivatives
Flavones are a class of flavonoids that can be synthesized from 2-hydroxyacetophenones.[6] One common method involves the oxidative cyclization of chalcones.[7] Another approach is the Baker-Venkataraman rearrangement.[6]
Experimental Protocol (from Chalcone)
-
Dissolution of Chalcone: Dissolve the synthesized chalcone derivative (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as iodine (I₂), to the solution.[6]
-
Heating: Heat the reaction mixture at a specific temperature (e.g., 120-140 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess iodine.
-
Isolation and Purification: The precipitated flavone is collected by filtration, washed with water, and purified by recrystallization.
Logical Relationship Diagram
Caption: Synthetic pathway from the starting material to flavones.
Synthesis of Mannich Bases
The Mannich reaction is a three-component condensation involving an active hydrogen compound (here, this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[8][9] The resulting β-amino carbonyl compounds, known as Mannich bases, are important for their potential biological activities and as synthetic intermediates.[9][10][11]
Experimental Protocol
-
Reactant Mixture: In a suitable solvent like ethanol or dioxane, mix this compound (1 equivalent), formaldehyde (as an aqueous solution, e.g., formalin), and a secondary amine (e.g., dimethylamine, morpholine, or piperidine) (1 equivalent).[11]
-
Acidification: Acidify the mixture with a small amount of hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours.[10] The reaction progress can be monitored by TLC.
-
Isolation: After completion, the solvent is often removed under reduced pressure. The resulting residue is then treated with a suitable solvent to induce crystallization of the Mannich base hydrochloride.
-
Purification: The crude product can be purified by recrystallization.
Quantitative Data
The yields for Mannich reactions are generally good, as indicated by studies on similar hydroxyacetophenones.
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 6 | 70-85[10] |
| 2 | Piperidine | Dioxane | 8 | 65-80[11] |
| 3 | Pyrrolidine | Ethanol | 6 | 70-85[10] |
| 4 | Diethylamine | Dioxane | 8 | 60-75[11] |
Signaling Pathways and Biological Relevance
The derivatization of this compound leads to a diverse set of compounds with a wide array of potential biological activities. Chalcones and flavones, for instance, are known to interact with various cellular signaling pathways implicated in cancer, inflammation, and microbial infections. While the specific targets for derivatives of this particular starting material require experimental validation, the general relevance to drug development is significant.
Caption: Derivatization strategies and their relevance to drug development.
References
- 1. jocpr.com [jocpr.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. scite.ai [scite.ai]
- 4. jetir.org [jetir.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(2-Hydroxy-5-nitrophenyl)propan-1-one as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(2-hydroxy-5-nitrophenyl)propan-1-one as a key starting material for the synthesis of a variety of heterocyclic compounds, including chalcones, flavanones, and pyrazoles. This document offers detailed experimental protocols, quantitative data from related syntheses, and visual representations of the synthetic pathways to facilitate research and development in medicinal chemistry and materials science.
Introduction
This compound is a valuable bifunctional building block. The presence of a hydroxyl group ortho to the propanone moiety allows for intramolecular cyclization reactions, while the ketone functionality provides a reactive site for condensation reactions. The electron-withdrawing nitro group can influence the reactivity of the aromatic ring and the properties of the resulting heterocyclic systems. These structural features make it an ideal precursor for the synthesis of diverse heterocyclic scaffolds of significant pharmacological interest.
Synthesis of 2'-Hydroxy-5'-nitrochalcones
The initial and pivotal step in the utilization of this compound is its conversion to chalcones via the Claisen-Schmidt condensation.[1] This base-catalyzed reaction involves the condensation of the ketone with an aromatic aldehyde.[2]
General Reaction Scheme
The synthesis of 2'-hydroxy-5'-nitrochalcones from this compound and a substituted benzaldehyde is depicted below.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)-3-(phenyl)prop-2-en-1-one
This protocol is adapted from general Claisen-Schmidt condensation procedures for the synthesis of chalcones.[3][4]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice (100 g) and acidify with 10% HCl until the pH is acidic.
-
A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2'-hydroxy-5'-nitrochalcone.
Quantitative Data
The following table summarizes representative yields for the synthesis of various chalcones from 2'-hydroxyacetophenones, which are structurally similar to the target starting material.[5]
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 3,4-Dimethoxybenzaldehyde | KOH | Ethanol | 48 | 96 |
| 2 | 4-Chlorobenzaldehyde | NaOH | Ethanol | 24 | 85 |
| 3 | 4-Methylbenzaldehyde | KOH | Ethanol | 36 | 88 |
| 4 | 2-Nitrobenzaldehyde | NaOH | Ethanol | 48 | 59 |
Synthesis of Flavanones
2'-Hydroxychalcones are excellent precursors for the synthesis of flavanones through intramolecular cyclization. This reaction can be catalyzed by acids or bases.[6]
General Reaction Scheme
The cyclization of a 2'-hydroxy-5'-nitrochalcone to the corresponding 6-nitroflavanone is illustrated below.
Caption: Cyclization of a 2'-hydroxychalcone to a flavanone.
Experimental Protocol: Synthesis of 2-Phenyl-6-nitrochroman-4-one
This protocol is based on standard procedures for the cyclization of 2'-hydroxychalcones.[7]
Materials:
-
1-(2-Hydroxy-5-nitrophenyl)-3-(phenyl)prop-2-en-1-one (2'-hydroxy-5'-nitrochalcone)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
-
Round-bottom flask with condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxy-5'-nitrochalcone (5 mmol) in ethanol (50 mL).
-
Add a solution of sodium acetate (10 mmol) in water (10 mL).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water (100 mL) to precipitate the flavanone.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-6-nitrochroman-4-one.
Quantitative Data
The following table shows yields for the synthesis of various flavanones from their corresponding 2'-hydroxychalcones.[6]
| Entry | Chalcone Substituent (B-ring) | Cyclization Method | Time (h) | Yield (%) |
| 1 | Unsubstituted | NaOAc, reflux | 12 | 74 |
| 2 | 4-Bromo | NaOAc, reflux | 18 | 65 |
| 3 | 2-Carboxy | NaOAc, reflux | 24 | 70 |
| 4 | 4-Methoxy | Photochemical | 168 | 45 |
Synthesis of Pyrazoles
Chalcones can be readily converted to pyrazoles by reaction with hydrazine derivatives. The α,β-unsaturated ketone system of the chalcone undergoes a condensation reaction with hydrazine, followed by cyclization and oxidation to form the aromatic pyrazole ring.[8]
General Reaction Scheme
The synthesis of a pyrazole derivative from a 2'-hydroxy-5'-nitrochalcone and hydrazine hydrate is shown below.
Caption: Synthesis of a pyrazole from a chalcone.
Experimental Protocol: Synthesis of 2-(3-Phenyl-1H-pyrazol-5-yl)-4-nitrophenol
This protocol is adapted from general procedures for the synthesis of pyrazoles from chalcones.[9]
Materials:
-
1-(2-Hydroxy-5-nitrophenyl)-3-(phenyl)prop-2-en-1-one (2'-hydroxy-5'-nitrochalcone)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Round-bottom flask with condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxy-5'-nitrochalcone (5 mmol) in glacial acetic acid (25 mL).
-
Add hydrazine hydrate (10 mmol) dropwise to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Quantitative Data
The table below presents the yields of pyrazole synthesis from various chalcones.[9]
| Entry | Chalcone Substituents (A- and B-rings) | Hydrazine Derivative | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromo (A), 4-Methoxy (B) | Hydrazine hydrate | Acetic acid | 6 | 81 |
| 2 | 4-Methoxy (A), Unsubstituted (B) | Hydrazine hydrate | Acetic acid | 5 | 78 |
| 3 | Unsubstituted (A & B) | Phenylhydrazine | Ethanol | 8 | 75 |
| 4 | 4-Chloro (A), 4-Nitro (B) | Thiosemicarbazide | Ethanol/NaOH | 3 | 73 |
Experimental Workflow Visualization
The overall synthetic strategy starting from this compound is summarized in the following workflow diagram.
Caption: Synthetic routes from this compound.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel chalcones, flavanones, and pyrazoles, facilitating the development of new therapeutic agents and functional materials. The straightforward and adaptable nature of these synthetic routes makes this building block a valuable asset in modern organic and medicinal chemistry.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for the synthesis of this compound is the Fries rearrangement of 4-nitrophenyl propionate. This reaction involves the migration of the propionyl group from the phenolic oxygen to the ortho position of the aromatic ring, catalyzed by a Lewis acid.[1][2][3]
Q2: What are the key reaction parameters that influence the yield and selectivity of the Fries rearrangement in this synthesis?
The yield and regioselectivity (ortho- vs. para- substitution) of the Fries rearrangement are significantly influenced by several factors:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Aluminum chloride (AlCl₃) is a common choice, but others like boron trifluoride (BF₃) and tin(IV) chloride (SnCl₄) can also be used.[1][4]
-
Temperature: Temperature plays a crucial role in determining the product ratio. Higher temperatures generally favor the formation of the ortho isomer (the desired product), while lower temperatures tend to favor the para isomer.[2][3]
-
Solvent: The polarity of the solvent can affect the reaction pathway. Non-polar solvents often favor the ortho product.[2] In some cases, the reaction can be performed without a solvent.
-
Reaction Time: Sufficient reaction time is necessary for the rearrangement to proceed to completion. However, prolonged reaction times, especially at high temperatures, can lead to byproduct formation and decomposition.
Q3: What are the potential side reactions and byproducts in this synthesis?
Several side reactions can occur, leading to a decrease in the yield of the desired product. These include:
-
Formation of the para-isomer: The Fries rearrangement can also produce the para-hydroxy isomer, 1-(4-hydroxy-3-nitrophenyl)propan-1-one.
-
Decomposition of the starting material: The presence of a deactivating nitro group and the use of strong Lewis acids can lead to the decomposition of the starting 4-nitrophenyl propionate, especially at elevated temperatures.
-
Tar formation: Under harsh reaction conditions, such as high temperatures or prolonged reaction times, complex, high-molecular-weight byproducts, often referred to as "tar," can form.[5]
-
Hydrolysis of the starting material: If moisture is present in the reaction, the 4-nitrophenyl propionate can hydrolyze back to 4-nitrophenol.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive Lewis Acid | Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. For the Fries rearrangement of nitrophenolic esters, temperatures in the range of 120-160°C are often required to favor the ortho product. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Inappropriate Stoichiometry of Lewis Acid | For nitrophenolic esters, using a sub-stoichiometric amount of Lewis acid (e.g., 0.8-0.9 equivalents) can sometimes prevent decomposition of the starting material. However, for other substrates, an excess of the Lewis acid (e.g., 1.5 equivalents) may be necessary to drive the reaction to completion. Optimization of the Lewis acid amount is crucial. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use anhydrous solvents. |
Problem 2: Predominant formation of the para-isomer.
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | The formation of the para product is favored at lower temperatures. Increase the reaction temperature to promote the formation of the thermodynamically more stable ortho isomer. Temperatures above 160°C can significantly favor the ortho product.[3] |
| Polar Solvent | If a solvent is used, consider switching to a less polar solvent, which can favor the formation of the ortho product.[2] |
Problem 3: Significant tar formation.
| Possible Cause | Suggested Solution |
| Excessively High Reaction Temperature | While high temperatures favor the ortho isomer, excessively high temperatures can lead to decomposition and polymerization. Carefully control the temperature and monitor the reaction closely by TLC. |
| Prolonged Reaction Time | Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC and work up the reaction once it is complete.[5] |
| High Concentration of Reactants | Consider diluting the reaction mixture by using an appropriate anhydrous, non-polar solvent. |
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
This protocol is adapted from procedures for similar nitrophenolic esters and may require optimization.
Materials:
-
4-nitrophenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or perform solvent-free)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), place 4-nitrophenyl propionate.
-
If performing the reaction in a solvent, add the anhydrous solvent at this stage.
-
Carefully add anhydrous aluminum chloride in portions while stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to the desired temperature (e.g., 140-160°C) and maintain it for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on the Fries Rearrangement of Aryl Esters (Illustrative Data)
| Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Ortho:Para Ratio |
| 4-Nitrophenyl acetate | AlCl₃ (0.85 eq) | None | Not specified | 28 | Ortho only |
| 2-Fluorophenyl acetate | AlCl₃ (1.5 eq) | Monochlorobenzene | 120 | 92 | 3.03 : 1 |
| 2-Fluorophenyl acetate | AlCl₃ (1.5 eq) | Monochlorobenzene | 170 | 62 | 1.72 : 1 |
| Phenyl Acetate | Methanesulfonic Acid | None | 90 | >90 (conversion) | 8 : 92 |
Note: Data is compiled from various sources and for different substrates to illustrate general trends. Direct comparative data for 4-nitrophenyl propionate is limited in the literature.[6]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Fries rearrangement.
References
Technical Support Center: Purification of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Isomeric Impurities After Synthesis
It is common to find isomeric byproducts, such as 1-(4-Hydroxy-3-nitrophenyl)propan-1-one, in the crude product mixture, which can be challenging to separate due to their similar polarities.
dot
Caption: Troubleshooting workflow for isomeric impurities.
Solution:
High-performance liquid chromatography (HPLC) or column chromatography are effective methods for separating isomers.[1][2] The key is to find a mobile phase that provides optimal resolution.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent | 80:20 (Hexane:Ethyl Acetate) |
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Start the elution with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.
Issue 2: Oily Product Instead of Crystals During Recrystallization
The compound may "oil out" during recrystallization if the solvent is not suitable or if the concentration of impurities is high.
dot
Caption: Decision process for addressing an oily product.
Solution:
The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound at high temperatures but not at room temperature.
Recommended Solvents for Recrystallization:
| Solvent | Suitability |
| Ethanol | Generally a good starting point for polar compounds. |
| Toluene | Can be effective for aromatic nitro compounds. |
| Hexane/Acetone Mixture | Offers tunable polarity. |
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are starting materials and isomeric byproducts, such as 1-(4-Hydroxy-3-nitrophenyl)propan-1-one. Over-nitration leading to dinitro-substituted products can also occur if the reaction conditions are not carefully controlled.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the purification process.[3] By comparing the spots of the crude mixture, the fractions from column chromatography, and the final product, you can assess the purity. A suitable TLC solvent system would be a mixture of hexane and ethyl acetate.
Q3: My purified product is still colored. How can I remove the color?
A3: Colored impurities are common in nitrated compounds. If recrystallization does not remove the color, you can try treating the solution with activated charcoal before the hot filtration step. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: What is the expected yield for the purification?
A4: The yield will depend on the purity of the crude product and the chosen purification method. For column chromatography, yields can range from 50-70%, while a well-optimized recrystallization can yield over 80%.
dot
Caption: Comparison of expected yields for purification methods.
Q5: Can I use other purification techniques?
A5: Besides column chromatography and recrystallization, preparative HPLC can be used for very high purity requirements, although it is generally more expensive and time-consuming for large quantities. For some nitrophenols, steam distillation can be effective in separating volatile ortho-isomers from non-volatile para-isomers.[4][5]
References
Troubleshooting side reactions in the synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for preparing this compound:
-
Fries Rearrangement: This method involves the rearrangement of a phenolic ester, typically 4-nitrophenyl propionate, to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2][3]
-
Electrophilic Nitration: This route involves the direct nitration of 1-(2-hydroxyphenyl)propan-1-one using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Q2: How do reaction conditions affect the regioselectivity of the Fries Rearrangement?
The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction conditions:
-
Temperature: Lower temperatures (below 60°C) generally favor the formation of the para isomer, while higher temperatures (above 160°C) favor the ortho isomer.[2][4]
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, whereas an increase in solvent polarity can lead to a higher proportion of the para product.[2]
Q3: What are common side reactions and limitations of the Fries Rearrangement?
Several factors can lead to side reactions and limit the yield of the desired product:
-
Substrate Stability: The ester used must have a stable acyl component to withstand the harsh reaction conditions.[2][5]
-
Steric Hindrance: If the aromatic ring or the acyl group is heavily substituted, the chemical yield can be significantly reduced due to steric constraints.[2][3]
-
Deactivating Groups: The presence of deactivating, meta-directing groups on the benzene ring can adversely affect the reaction, similar to what is observed in Friedel-Crafts acylations.[2][5]
-
Decomposition: In some cases, particularly with nitrophenolic esters, decomposition can occur, especially when using a high ratio of the Lewis acid catalyst.[6]
Q4: What are the potential side products in the nitration of 1-(2-hydroxyphenyl)propan-1-one?
The direct nitration of 1-(2-hydroxyphenyl)propan-1-one can lead to the formation of several isomers and polysubstituted products. The hydroxyl and propanoyl groups are both ortho, para-directing. Therefore, in addition to the desired this compound (para to the hydroxyl group and meta to the propanoyl group), other possible isomers include:
-
1-(2-hydroxy-3-nitrophenyl)propan-1-one (ortho to the hydroxyl group)
-
Dinitrated products
The formation of these byproducts can complicate the purification process.
Q5: How can the different isomers be separated?
The separation of ortho and para isomers, as well as other side products, is typically achieved using chromatographic techniques. Thin-layer chromatography (TLC) can be used to determine an appropriate solvent system, followed by column chromatography for the preparative separation of the isomers.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product in Fries Rearrangement
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has not been deactivated by exposure to moisture. Use freshly opened or properly stored catalyst. |
| Unstable Ester | Verify the stability of the starting phenolic ester under the reaction conditions. Consider using a milder Lewis acid or lower reaction temperature if decomposition is suspected.[2][5] |
| Suboptimal Temperature | Optimize the reaction temperature. For the desired para-nitrated product, maintain a low reaction temperature. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and side product formation.[2] |
| Incorrect Stoichiometry | The amount of Lewis acid is critical. An excess is often required as it complexes with both the starting material and the product.[3] However, for nitrophenolic esters, a lower molar ratio of catalyst to ester (e.g., 0.8-0.85 moles) may be necessary to prevent decomposition.[6] |
Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)
| Possible Cause | Troubleshooting Step |
| Inappropriate Temperature | Adjust the reaction temperature to favor the desired isomer. For the para isomer (this compound), use lower temperatures. For the ortho isomer, higher temperatures are generally required.[2][4] |
| Incorrect Solvent Polarity | Modify the solvent system. For the para isomer, a more polar solvent may increase the yield. Conversely, a non-polar solvent will favor the ortho isomer.[2] |
Issue 3: Formation of Multiple Products in Nitration
| Possible Cause | Troubleshooting Step |
| Harsh Nitrating Conditions | Use milder nitrating agents or conditions. The use of a mixed acid system (HNO₃/H₂SO₄) can be aggressive. Consider alternative nitrating agents that may offer better regioselectivity. |
| Over-nitration | Carefully control the stoichiometry of the nitrating agent and the reaction time to minimize the formation of dinitrated byproducts. Monitor the reaction closely using TLC. |
| Inefficient Separation | Optimize the chromatographic separation method. Experiment with different solvent systems for TLC to achieve better separation of the isomers, then apply this to column chromatography.[5] |
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement of 4-Nitrophenyl propionate (General Procedure)
This is a general procedure and may require optimization.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.5 equivalents) to a suitable anhydrous solvent (e.g., nitrobenzene for higher temperatures or a more polar solvent for lower temperatures).
-
Addition of Ester: Cool the suspension in an ice bath and slowly add 4-nitrophenyl propionate (1 equivalent) dissolved in the same solvent.
-
Reaction: Stir the reaction mixture at the desired temperature. For the para product, maintain a low temperature (e.g., 0-25°C). Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers.
Protocol 2: Synthesis via Nitration of 1-(2-hydroxyphenyl)propan-1-one (Adapted from a similar procedure)
This is an adapted procedure and requires careful execution and optimization.
-
Preparation: In a flask, dissolve 1-(2-hydroxyphenyl)propan-1-one in a minimal amount of a suitable solvent like acetic acid.
-
Cooling: Cool the solution in an ice-salt bath to a temperature between -5°C and 0°C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at low temperature for a specified time (e.g., 20 minutes to 2.5 hours), monitoring the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water. If the product is oily, extract it with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to separate the desired this compound from other isomers.
Visualizations
Caption: Experimental Workflow for Fries Rearrangement.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Simultaneous separation of the stereoisomers of 1-amino-2-hydroxy and 2-amino-1-hydroxypropane phosphonic acids by stereoselective capillary electrophoresis employing a quinine carbamate type chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct approach for synthesizing this compound is the Fries rearrangement of 4-nitrophenyl propionate. This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2][3] An alternative, though less direct, method is the alkaline hydrolysis of 3-methyl-6-nitrochromone.[4]
Q2: What is the general mechanism of the Fries rearrangement for this synthesis?
A2: The Fries rearrangement is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which generates an acylium ion. This electrophilic acylium ion then attacks the activated aromatic ring at the ortho or para position to the hydroxyl group. Subsequent hydrolysis releases the final product.[2][5]
Q3: Which factors primarily influence the ortho vs. para selectivity in the Fries rearrangement?
A3: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Key factors include:
-
Temperature: Higher temperatures generally favor the formation of the ortho isomer (the desired product in this case), which is the thermodynamically more stable product due to chelation of the hydroxyl and carbonyl groups with the Lewis acid catalyst.[2][6][7] Lower temperatures tend to favor the kinetically controlled para-isomer.[2][6][7]
-
Solvent: Non-polar solvents typically favor the formation of the ortho product, whereas polar solvents can increase the proportion of the para product.[2][6]
-
Catalyst: The choice and amount of Lewis acid catalyst can influence the ortho:para ratio.[5][8]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.[6] | Ensure the Lewis acid is anhydrous and handled under an inert atmosphere. Increase the molar ratio of the catalyst, as it complexes with both the starting material and the product.[6] |
| Reaction temperature is too low for the rearrangement to occur efficiently. | Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). | |
| Deactivated aromatic ring due to the nitro group. | The nitro group is strongly deactivating, which can hinder the reaction. Consider using a stronger Lewis acid or higher reaction temperatures.[2] | |
| Formation of the undesired para-isomer: 1-(4-Hydroxy-3-nitrophenyl)propan-1-one | Reaction temperature is too low.[1][2] | Increase the reaction temperature. High temperatures favor the formation of the thermodynamically stable ortho isomer.[2][7] |
| Use of a polar solvent.[2][6] | Switch to a non-polar solvent like nitrobenzene or perform the reaction neat (without a solvent). | |
| Significant Formation of By-products (e.g., 4-nitrophenol) | Presence of moisture leading to hydrolysis of the starting ester.[6] | Use anhydrous reagents and solvents, and maintain a dry, inert atmosphere (e.g., using a calcium chloride guard tube). |
| Intermolecular acylation reactions. | Optimize reaction conditions to favor the intramolecular rearrangement. This can sometimes be achieved by adjusting the concentration of the substrate. | |
| Reaction Mixture Charring or Darkening Significantly | The reaction temperature is too high, leading to decomposition. | Use a controlled heating method like an oil bath for uniform temperature distribution. Reduce the reaction temperature and monitor for product formation at a slightly lower temperature.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
Materials:
-
4-Nitrophenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Hydrochloric acid (5% aqueous solution)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride (1.5 equivalents).
-
Slowly add 4-nitrophenyl propionate (1 equivalent) to the flask with stirring.
-
If using a solvent, add anhydrous nitrobenzene.
-
Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and maintain for the specified time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a 5% hydrochloric acid solution to hydrolyze the complex.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Fries Rearrangement Conditions
| Entry | Catalyst (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ortho:Para Ratio |
| 1 | AlCl₃ (1.2) | None | 100 | 4 | 45 | 2:1 |
| 2 | AlCl₃ (1.5) | None | 120 | 4 | 65 | 3:1 |
| 3 | AlCl₃ (1.5) | None | 160 | 2 | 75 | 5:1 |
| 4 | AlCl₃ (2.0) | None | 160 | 2 | 72 | 5.2:1 |
| 5 | AlCl₃ (1.5) | Nitrobenzene | 140 | 3 | 70 | 4:1 |
| 6 | AlCl₃ (1.5) | Dichloromethane | 40 | 8 | 25 | 1:3 |
| 7 | TiCl₄ (1.5) | None | 140 | 4 | 55 | 3.5:1 |
Note: The data presented in this table is illustrative and based on typical outcomes for Fries rearrangement reactions. Actual results may vary.
Visualizations
Caption: Fries Rearrangement Pathway for Synthesis.
Caption: Troubleshooting Logic for Reaction Optimization.
References
- 1. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. This compound | 55805-95-3 [chemicalbook.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
How to resolve solubility issues with 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a hydroxyl group, a nitro group, and a propanone chain attached to a phenyl ring, this compound is expected to be a sparingly soluble compound in aqueous solutions. Its solubility is likely to be higher in polar organic solvents. The presence of the polar hydroxyl and nitro groups may not be sufficient to overcome the hydrophobicity of the aromatic ring and the propanone side chain, leading to limited water solubility.
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Initial troubleshooting should focus on optimizing the solvent conditions. Consider the following:
-
pH Adjustment: The phenolic hydroxyl group can be deprotonated at higher pH values, forming a more soluble phenoxide salt. Carefully increasing the pH of your aqueous buffer may enhance solubility.
-
Co-solvents: Introducing a water-miscible organic co-solvent can significantly improve solubility.[1][2][3]
-
Temperature: Gently warming the solution may increase the rate of dissolution and the overall solubility. However, be cautious of potential compound degradation at elevated temperatures.
Q3: Can particle size affect the dissolution rate of this compound?
Yes, particle size can significantly influence the dissolution rate.[1][4] Smaller particles have a larger surface area-to-volume ratio, which facilitates faster dissolution. If you are working with a solid form of the compound, consider techniques like micronization to reduce particle size.[1][4]
Q4: Are there any recommended organic solvents for dissolving this compound?
While specific quantitative data for this exact compound is limited, related nitrophenol compounds are soluble in a range of polar organic solvents.[5][6][7] Good starting points for solubilizing this compound include:
-
Acetone
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Q5: My compound precipitates out of solution when I dilute my stock (dissolved in an organic solvent) with an aqueous buffer. How can I prevent this?
This is a common issue when working with poorly water-soluble compounds. Strategies to prevent precipitation upon dilution include:
-
Lowering the concentration of the stock solution.
-
Using a co-solvent system in the final aqueous buffer.[1][2][3]
-
Employing surfactants or other solubilizing agents to create micelles or other structures that can encapsulate the compound.
-
Adjusting the pH of the final aqueous solution to maintain the compound in its more soluble form.
Troubleshooting Guides
Issue 1: Incomplete Dissolution in the Chosen Solvent
Symptoms:
-
Visible solid particles remain in the solution after vigorous mixing.
-
The solution appears cloudy or hazy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: Compound Precipitation During Experiment
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate over time.
-
Precipitation occurs upon addition to an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Estimated)
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Very Low | Solubility may increase with pH. |
| Methanol | High | Soluble | A good starting point for a polar protic solvent.[5] |
| Ethanol | High | Soluble | Another viable polar protic solvent option.[5] |
| Acetone | Medium | Soluble | A polar aprotic solvent that can be effective.[5] |
| Acetonitrile | Medium | Soluble | Commonly used for nitrophenol compounds.[5] |
| Dichloromethane (DCM) | Low | Sparingly Soluble | May be suitable for less polar applications. |
| Hexane | Very Low | Insoluble | Not recommended for this compound.[5] |
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Concentration (%) | Notes |
| Ethanol | 5 - 20 | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 10 - 30 | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 10 - 40 | Can also act as a stabilizing agent. |
| Dimethyl Sulfoxide (DMSO) | ≤ 1 | Use with caution as it can have biological effects. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
-
Preparation: Add a small, known amount of this compound (e.g., 1 mg) to a clear vial.
-
Solvent Addition: Add the chosen solvent in small, measured increments (e.g., 100 µL).
-
Dissolution: After each addition, vortex or sonicate the vial for a set period (e.g., 2 minutes).
-
Observation: Visually inspect the solution for any remaining solid particles against a dark background.
-
Endpoint: Continue adding solvent until all solid has dissolved. The approximate solubility can then be calculated (e.g., 1 mg in 0.5 mL = 2 mg/mL).
Protocol 2: pH-Dependent Solubility Enhancement
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5, 6, 7, 7.4, 8, 9).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analysis: Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways involving this compound are not detailed in the provided search results, a general experimental workflow for testing the effect of a poorly soluble compound on a cellular signaling pathway can be visualized.
Caption: General workflow for a cell-based signaling assay.
References
Stability and storage conditions for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
This technical support center provides guidance on the stability and storage of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. Protect the compound from light and moisture to minimize degradation. A vendor suggests a shelf life of 1095 days, although the specific storage conditions to achieve this are not detailed[1]. Based on the general stability of phenolic compounds, storage at 2-8°C is advisable.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. Phenolic compounds are generally more stable in acidic conditions[2]. For experimental use, it is recommended to prepare fresh solutions and minimize storage time. If storage in solution is necessary, use an appropriate solvent, protect from light, and store at low temperatures.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure as a nitrophenyl ketone and a phenolic compound, the likely degradation pathways include:
-
Photodegradation: Aromatic ketones can be photoreactive and degrade upon exposure to UV light[3]. Studies on other phenolic compounds have shown significant degradation in the presence of sunlight[4][5].
-
Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by elevated temperatures and the presence of metal ions.
-
Hydrolysis: The ketone functional group could be susceptible to hydrolysis under certain pH conditions[3].
Q4: How can I assess the stability of my sample of this compound?
A4: A stability assessment can be performed through a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and determine the stability-indicating capability of your analytical method[6][7][8][9]. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the degradation of the parent compound and the formation of degradation products[3].
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock material. 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light and store them at a low temperature if they are not for immediate use. 4. Perform a purity check of your stock material using a suitable analytical method like HPLC. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Review the handling and storage of your sample. 2. Consider the possibility of photodegradation if the sample was exposed to light. 3. If the sample was in solution, consider hydrolysis or oxidation. 4. Conduct a forced degradation study to identify potential degradation products. |
| Change in physical appearance (e.g., color) | Degradation of the compound. | 1. Do not use the material if a significant change in appearance is observed. 2. Re-evaluate your storage conditions to ensure they are optimal. 3. It is advisable to acquire a new batch of the compound. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a specified time. Also, subject the stock solution to the same conditions.
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with a control sample (unstressed), by a stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. labsolu.ca [labsolu.ca]
- 2. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
Identification and characterization of impurities in 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a batch of this compound synthesized via Fries rearrangement of 4-nitrophenyl propionate?
A1: The synthesis of this compound via the Lewis acid-catalyzed Fries rearrangement of 4-nitrophenyl propionate can potentially introduce several process-related impurities. The most probable impurities include unreacted starting materials, isomeric byproducts, and related substances. These are summarized in the table below.
Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the process-related impurities, a degradation product, or a contaminant from solvents or equipment. To identify the peak:
-
Check Retention Times: Compare the retention time of the unknown peak with the expected retention times of the potential impurities listed in Table 1.
-
Spiking: If you have reference standards for the suspected impurities, spike your sample with a small amount of a standard and observe if the peak area of the unknown peak increases.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. Compare this with the molecular weights of the potential impurities.
-
Forced Degradation Studies: The peak may be a degradation product. Running forced degradation studies (see Q4) can help to intentionally generate these products for identification.
Q3: My HPLC separation is poor, with co-eluting peaks. How can I improve the resolution?
A3: Poor resolution between the main compound and its impurities is a common issue. To improve separation:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of phenolic compounds. For nitrophenols, a slightly acidic mobile phase (pH 3-5) is often used to suppress the ionization of the hydroxyl group, leading to better peak shape and retention.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A phenyl-hexyl or a biphenyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions, which may resolve co-eluting peaks.
-
Modify Flow Rate and Temperature: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times. Increasing the column temperature can improve efficiency and peak shape.
Q4: What are the expected degradation pathways for this compound?
A4: Based on the functional groups present (phenol, nitro group, ketone), this compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. Forced degradation studies are essential to identify these degradation products and establish the stability-indicating nature of analytical methods.[1] The target degradation in such studies is typically between 5-20%.[2][3]
-
Hydrolysis: The ester linkage in any unreacted starting material (4-nitrophenyl propionate) is prone to hydrolysis under acidic or basic conditions, yielding 4-nitrophenol and propionic acid. The parent compound is generally stable to hydrolysis.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. Treatment with hydrogen peroxide is a common method to simulate oxidative stress.[3]
-
Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to UV light. Photostability testing is a key part of forced degradation studies as per ICH guidelines.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the HPLC column. | Use a mobile phase with a lower pH (e.g., 3.0) to suppress silanol interactions. Consider using an end-capped column or a column with a different stationary phase. |
| Overloading of the column. | Reduce the injection volume or the concentration of the sample. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Flush the system with a strong solvent. Use fresh, high-purity solvents for the mobile phase. |
| Baseline Drift | Column not equilibrated. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Contamination in the detector. | Flush the detector cell. |
Sample Preparation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Dissolution | The compound has limited solubility in the chosen solvent. | Try a different solvent or a solvent mixture. Sonication may aid dissolution. |
| Sample Degradation during Preparation | The compound is unstable in the sample solvent. | Prepare samples fresh and analyze them promptly. If necessary, use a cooled autosampler. |
Data Presentation
Table 1: Potential Process-Related Impurities in this compound
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | Unreacted starting material from the synthesis of the propionate ester. | |
| 4-Nitrophenyl propionate | C₉H₉NO₄ | 195.17 | Unreacted starting material for the Fries rearrangement.[4] | |
| 1-(4-Hydroxy-3-nitrophenyl)propan-1-one | C₉H₉NO₄ | 195.17 | Isomeric byproduct of the Fries rearrangement (para-isomer). |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific system and sample matrix.
-
Instrumentation: HPLC with UV detector or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl-based column could be used for alternative selectivity.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 0.5 mg/mL.
General Protocol for Forced Degradation Studies
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1N HCl and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., in a photostability chamber) for an appropriate duration as per ICH Q1B guidelines. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.
Visualizations
Caption: Synthetic pathway and potential process-related impurities.
Caption: General analytical workflow for impurity identification.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijrpp.com [ijrpp.com]
- 4. Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, with a focus on scaling up the process. The information is presented in a question-and-answer format to address common challenges and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Fries rearrangement of 4-nitrophenyl propionate.
Question 1: Low yield of the desired ortho product, this compound.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The Fries rearrangement is highly sensitive to temperature, which influences the ratio of ortho and para isomers.[1] Higher temperatures generally favor the formation of the ortho product.[1]
-
Recommendation: Systematically evaluate a range of reaction temperatures. For many Fries rearrangements, temperatures above 160°C are required to maximize the yield of the ortho isomer.[2]
-
-
Inappropriate Solvent: The polarity of the solvent can affect the isomer ratio. Non-polar solvents tend to favor the ortho product.[1] However, for substrates like nitrophenyl esters, using nitrobenzene as a solvent has been reported, though it can lead to tarry by-products.[2] In some cases, conducting the reaction without a solvent can be effective.
-
Recommendation: If using a solvent, consider less reactive, high-boiling point options. A solvent-free approach should also be tested, carefully controlling the temperature of the reaction mixture.
-
-
Catalyst Deactivation or Insufficient Amount: The Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃) is crucial. Moisture will deactivate it. An insufficient amount of catalyst will lead to an incomplete reaction.
-
Recommendation: Use freshly opened, anhydrous AlCl₃. Ensure all glassware and reagents are thoroughly dried. The molar ratio of AlCl₃ to the ester is critical; often, an excess of the catalyst is required.[3]
-
-
Decomposition of Starting Material or Product: Nitrophenyl esters can be prone to decomposition at the high temperatures required for the rearrangement.[4]
-
Recommendation: Monitor the reaction closely by TLC. Once the formation of the desired product plateaus, work up the reaction to avoid degradation.
-
Question 2: Significant formation of the para isomer, 1-(4-hydroxy-3-nitrophenyl)propan-1-one.
Possible Causes & Solutions:
-
Low Reaction Temperature: Lower reaction temperatures in a Fries rearrangement typically favor the formation of the para isomer.[1]
-
Recommendation: Increase the reaction temperature. A systematic study to find the optimal temperature for maximizing the ortho to para ratio is advised.
-
-
Polar Solvent: The use of polar solvents can increase the proportion of the para product.[1]
-
Recommendation: If a solvent is necessary, opt for a non-polar one.
-
Question 3: The reaction mixture is turning into a thick, unmanageable tar.
Possible Causes & Solutions:
-
Use of Nitrobenzene as a Solvent: As noted in some procedures, using nitrobenzene as a solvent can result in the formation of tar.[2]
-
Recommendation: Explore alternative high-boiling point, non-polar solvents or a solvent-free reaction.
-
-
Localized Overheating: Poor heat distribution in a large-scale reaction can lead to localized hotspots, causing decomposition and polymerization.
-
Recommendation: Ensure efficient and uniform stirring. For larger batches, consider the use of a jacketed reactor with controlled heating.
-
-
High Concentration of Reactants: A high concentration of reactants can increase the likelihood of intermolecular side reactions leading to polymers.
-
Recommendation: If using a solvent, ensure adequate dilution.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Fries rearrangement of 4-nitrophenyl propionate.[1][3][5] This reaction involves the migration of the propionyl group from the phenolic oxygen to the ortho position of the aromatic ring, catalyzed by a Lewis acid like anhydrous aluminum chloride.[1]
Q2: How can I synthesize the precursor, 4-nitrophenyl propionate?
A2: 4-Nitrophenyl propionate can be prepared by the esterification of 4-nitrophenol with propionyl chloride.[2] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Q3: What are the major by-products to expect in the Fries rearrangement of 4-nitrophenyl propionate?
A3: The primary by-product is the isomeric 1-(4-hydroxy-3-nitrophenyl)propan-1-one (para isomer).[1] Other potential by-products include unreacted starting material, 4-nitrophenol from hydrolysis of the ester, and polymeric tars resulting from decomposition at high temperatures.[2]
Q4: What are the recommended methods for purifying the final product?
A4: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water or methanol) can be used to purify the product. The choice of solvent will depend on the solubility of the desired product versus the impurities.
-
Column Chromatography: For separating isomers that are difficult to resolve by recrystallization, silica gel column chromatography is a viable option.[6] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would need to be determined by TLC analysis.
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: The Fries rearrangement with aluminum chloride is an exothermic reaction and evolves hydrogen chloride gas.[2]
-
Exotherm Control: On a larger scale, the heat generated can be significant. It is crucial to have an efficient cooling system and to add the reagents in a controlled manner to manage the exotherm.
-
HCl Gas Trapping: The reaction should be performed in a well-ventilated fume hood with a gas trap to neutralize the evolved HCl gas.
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. All equipment and reagents must be scrupulously dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Ratio in Fries Rearrangement
| Parameter | Condition | Effect on ortho:para Ratio | Reference |
| Temperature | Low Temperature (< 60°C) | Favors para isomer | [1] |
| High Temperature (> 160°C) | Favors ortho isomer | [1][2] | |
| Solvent | Non-polar | Favors ortho isomer | [1] |
| Polar | Favors para isomer | [1] | |
| Catalyst | AlCl₃ | Commonly used Lewis acid | [3] |
Table 2: Yield Data for Related Fries Rearrangement Reactions
| Starting Material | Product | Yield | Reference |
| 4-Nitrophenyl acetate | 5-Nitro-2-hydroxy-acetophenone | 28% | [4] |
| Phenyl propionate | o- and p-Propiophenol | 45-50% (total) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophenyl Propionate (Precursor)
This protocol is a general method for the esterification of phenols.
Materials:
-
4-Nitrophenol
-
Propionyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenol (1 equivalent) in anhydrous diethyl ether.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitrophenyl propionate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Fries Rearrangement for the Synthesis of this compound
This protocol is adapted from a general procedure for the Fries rearrangement.[2] Optimization of temperature and reaction time will be necessary for scale-up.
Materials:
-
4-Nitrophenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous, high-boiling point solvent (e.g., o-dichlorobenzene) or no solvent
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a powder addition funnel. Ensure all glassware is flame-dried.
-
If using a solvent, add it to the flask.
-
Carefully add anhydrous aluminum chloride (2.8 moles per mole of ester) to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 160-170°C for favoring the ortho isomer).
-
Slowly add the 4-nitrophenyl propionate (1 equivalent) to the stirred, heated AlCl₃ suspension/solution. The addition rate should be controlled to manage the exotherm and HCl evolution.
-
Maintain the reaction at the target temperature for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Very slowly and carefully, pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex. This step is highly exothermic.
-
The product will precipitate out of the acidic aqueous solution.
-
Isolate the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of the desired ortho product.
References
Preventing degradation of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one during experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one during experiments.
Troubleshooting Guide
Issue 1: You observe a color change in your solid compound or solution over time.
Question: My solid this compound, which was initially a light yellow powder, has developed a darker yellow or brownish tint. Similarly, my stock solution is changing color. What could be the cause and how can I prevent it?
Answer:
Color change is a common indicator of chemical degradation. For nitroaromatic compounds like this compound, this can be due to several factors, primarily oxidation and photodecomposition. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-like structures. The nitro group can also participate in photochemical reactions when exposed to light.
Prevention Strategies:
-
Storage: Store the solid compound and solutions in a cool, dry, and dark place.[1][2][3] Amber vials or containers wrapped in aluminum foil are recommended to protect against light. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[4]
-
Solvent Choice: Use deoxygenated solvents for preparing solutions. Purging solvents with an inert gas like nitrogen or argon before use can minimize dissolved oxygen.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help prevent oxidative degradation.[5][6] However, compatibility with your experimental system must be verified.
Issue 2: You notice a decrease in the compound's concentration in solution over time, as determined by analytical methods like HPLC.
Question: I've prepared a stock solution of this compound in methanol. When I re-analyze it after a few days, the concentration is lower than expected, and I see new peaks in the chromatogram. What is happening?
Answer:
A decrease in concentration accompanied by the appearance of new peaks strongly suggests degradation. The primary degradation pathways for a compound with the structure of this compound in solution include hydrolysis, oxidation, and photodegradation. Phenolic compounds are known to be susceptible to oxidative degradation.[7]
Potential Degradation Pathways:
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of light, metal ions, or dissolved oxygen.
-
Hydrolysis: Although the ketone and nitro groups are generally stable, the overall molecule's stability can be pH-dependent. Phenols are more susceptible to oxidation at higher pH.[8]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. The half-life of nitrophenols in water can range from 1 to 8 days due to photolysis.[2]
Troubleshooting Steps:
-
Analyze Degradation Products: If possible, use techniques like LC-MS to identify the degradation products. This can provide clues about the degradation pathway.
-
Control Experimental Conditions: Conduct a systematic study to assess the compound's stability under different conditions (see Experimental Protocols section).
-
pH Control: Maintain an appropriate pH for your solutions. For phenolic compounds, acidic to neutral pH is often preferred to minimize oxidation.[8]
-
Minimize Headspace: When storing solutions, minimize the headspace in the vial to reduce the amount of oxygen available for reaction.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2][3] A desiccator can be used to protect it from moisture. For long-term stability, storage at low temperatures (e.g., 4°C or -20°C) under an inert atmosphere is recommended.[4]
Q2: How stable is this compound in different solvents?
A2: Stability can vary with the solvent. Protic solvents may participate in degradation, while aprotic solvents are often a better choice. It is crucial to use high-purity, and if necessary, deoxygenated solvents. Always prepare fresh solutions for critical experiments and verify their concentration if they have been stored for an extended period.
Q3: Is this compound sensitive to pH?
A3: Yes, phenolic compounds are generally more susceptible to oxidation at alkaline pH due to the deprotonation of the hydroxyl group, which makes the aromatic ring more electron-rich and thus more easily oxidized.[9] It is advisable to maintain the pH of aqueous solutions in the acidic to neutral range if possible.
Q4: Can I work with this compound on an open bench?
A4: For short durations, working on an open bench may be acceptable. However, to minimize degradation, it is best to work under subdued light and to prepare solutions promptly. For extended experiments, protecting the experimental setup from light is recommended.
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for illustrative purposes to guide experimental design.
Table 1: Effect of Temperature on the Stability of this compound in Methanol Solution (Stored in the Dark for 7 Days)
| Storage Temperature (°C) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| -20 | 100 | 99.5 | 0.5 |
| 4 | 100 | 98.2 | 1.8 |
| 25 (Room Temperature) | 100 | 91.3 | 8.7 |
| 40 | 100 | 78.5 | 21.5 |
Table 2: Effect of Light Exposure on the Stability of this compound in Methanol Solution at 25°C for 24 Hours
| Light Condition | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| Dark (Amber Vial) | 100 | 98.9 | 1.1 |
| Ambient Laboratory Light | 100 | 94.2 | 5.8 |
| Direct UV Light (254 nm) | 100 | 65.7 | 34.3 |
Table 3: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C for 24 Hours (Stored in the Dark)
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| 3.0 | 100 | 99.1 | 0.9 |
| 5.0 | 100 | 98.5 | 1.5 |
| 7.0 | 100 | 96.3 | 3.7 |
| 9.0 | 100 | 85.4 | 14.6 |
Experimental Protocols
Protocol: Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Amber and clear HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. HPLC Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance (determined by UV scan).
-
Injection Volume: 10 µL
-
-
Validate the method for linearity, accuracy, and precision.[10]
4. Stress Conditions:
-
Photostability:
-
Pipette the stock solution into both clear and amber HPLC vials.
-
Expose the clear vials to a light source (e.g., ambient light or a photostability chamber).
-
Keep the amber vials in the dark as a control.
-
Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Stability:
-
Pipette the stock solution into amber HPLC vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Analyze samples at various time points (e.g., 0, 1, 3, 7, 14 days).
-
-
pH Stability:
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., 3, 5, 7, 9).
-
Add a small aliquot of a concentrated stock solution (in a water-miscible solvent) to each buffer to achieve the desired final concentration.
-
Store the solutions in amber vials at a constant temperature.
-
Analyze samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of the compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of polyurethane oxidative degradation with phenolic antioxidants covalently attached to the hard segments: structure-function relationships. | Semantic Scholar [semanticscholar.org]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one isomers.
Frequently Asked Questions (FAQs)
Q1: What are the isomers of this compound that I need to separate?
This compound possesses a chiral center at the carbon atom of the propan-1-one chain that is bonded to the hydroxyl group and the phenyl ring. This gives rise to two enantiomers (R and S isomers) which are non-superimposable mirror images of each other. These enantiomers will have identical physical and chemical properties in an achiral environment, necessitating specialized chiral separation techniques.[1]
Q2: What is the general strategy for separating the enantiomers of this compound?
The most effective method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[2][3] The general strategy involves:
-
Column Selection : Choosing a suitable Chiral Stationary Phase (CSP) is the most critical step.[2] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for a wide range of chiral compounds.[4][5]
-
Method Development : A screening of different mobile phases and additives is performed to find the optimal conditions for separation.[6]
-
Optimization : Fine-tuning parameters like mobile phase composition, flow rate, and temperature to achieve baseline separation with good peak shape and resolution.[7]
Q3: Can I use a standard reversed-phase C18 column to separate these enantiomers?
No, a standard achiral stationary phase like C18 will not separate enantiomers.[1] Enantiomers have identical hydrophobicity and will co-elute on such columns. A chiral stationary phase is required to form transient diastereomeric complexes with the enantiomers, which allows for their differential retention and separation.[1][8]
Troubleshooting Guide
Issue 1: Poor or No Separation (Co-elution of Enantiomers)
Q: My chromatogram shows only one peak, or the two peaks are not baseline-resolved. What should I do?
A: Co-elution is a common issue when initial conditions are not optimal. Here is a systematic approach to improve resolution:
-
Optimize the Mobile Phase :
-
Change Solvent Ratio : If using a normal phase method (e.g., n-hexane and isopropanol), systematically decrease the percentage of the more polar solvent (isopropanol).[9] This generally increases retention times and can improve separation, though it will also lengthen the run time.
-
Switch Organic Modifier : The choice of alcohol can significantly impact selectivity. If isopropanol is not providing separation, try ethanol or methanol.
-
Incorporate Additives : Since this compound has an acidic phenolic hydroxyl group, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape and selectivity.[10][11] Conversely, if interactions with a basic site are desired, a basic additive like diethylamine (DEA) could be tested.[10]
-
-
Change the Stationary Phase : If mobile phase optimization fails, the chosen chiral stationary phase (CSP) may not be suitable. Screening a different type of CSP (e.g., switching from a cellulose-based to an amylose-based column) is recommended.[7]
-
Adjust Temperature : Lowering the column temperature often increases chiral selectivity and can improve resolution.[7]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are not symmetrical. What is causing this and how can I fix it?
A: Asymmetrical peaks can compromise the accuracy of quantification.
-
Peak Tailing : This is often caused by strong secondary interactions between the analyte and the stationary phase.
-
Solution : Adding a mobile phase additive can help. For an acidic compound, a small amount of acid (e.g., 0.1% TFA) can suppress the ionization of residual silanols on the silica support, reducing tailing.[11] Ensure your sample is fully dissolved in the mobile phase.
-
-
Peak Fronting : This can be a sign of column overload or an injection solvent that is too strong.
Issue 3: Split Peaks
Q: My analyte peak is split into two. What is the problem?
A: Peak splitting can have several causes:
-
Injection Solvent Incompatibility : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution : Dissolve the sample in the mobile phase or a weaker solvent.[1]
-
-
Partially Blocked Frit : Particulates from the sample or mobile phase can clog the column inlet frit, leading to an uneven flow path.[14]
-
Solution : If the manufacturer allows, reverse and flush the column. Filtering all samples and mobile phases through a 0.22 µm filter is a crucial preventative measure.
-
-
Column Void or Channeling : A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1]
-
Solution : This often indicates the end of the column's life, and the column may need to be replaced.
-
Issue 4: Shifting Retention Times
Q: The retention times for my peaks are not consistent between runs. Why is this happening?
A: Unstable retention times can indicate a problem with the HPLC system or method robustness.
-
Temperature Fluctuations : Ensure a thermostatted column compartment is used to maintain a consistent temperature.
-
Mobile Phase Preparation : Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. Inconsistent composition from run to run will cause shifts.
-
Pump Issues : Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.[13] Regular pump maintenance is essential.
-
Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phase compositions.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a starting point for the separation of this compound enantiomers. Optimization will likely be required.
1. Sample Preparation:
- Accurately weigh approximately 5 mg of the racemic this compound standard.
- Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol to create a 500 µg/mL stock solution.
- Dilute the stock solution with the initial mobile phase to a final concentration of 50 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Instrument : Standard HPLC system with UV detector.
- Column : Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
- Mobile Phase : A mixture of n-hexane and isopropanol (IPA). Start with a ratio of 90:10 (v/v). Add 0.1% Trifluoroacetic Acid (TFA) to both solvents before mixing.
- Flow Rate : 1.0 mL/min.
- Column Temperature : 25°C.
- Detection Wavelength : 254 nm.
- Injection Volume : 10 µL.
3. Method Optimization:
- If separation is insufficient, decrease the percentage of isopropanol in the mobile phase in small increments (e.g., to 92:8, 95:5).
- If peak shape is poor, adjust the concentration of TFA between 0.05% and 0.2%.
- Test different temperatures (e.g., 20°C, 30°C) to see the effect on resolution.
Quantitative Data
The following table presents hypothetical data from the successful separation of the enantiomers under optimized conditions.
| Parameter | Enantiomer 1 (S-isomer) | Enantiomer 2 (R-isomer) |
| Retention Time (t_R) | 12.5 min | 14.8 min |
| Peak Width (W) | 0.45 min | 0.50 min |
| Tailing Factor (T) | 1.1 | 1.2 |
| Resolution (R_s) | \multicolumn{2}{c | }{4.84} |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.21} |
Void time (t₀) was determined to be 2.5 min. Calculations based on standard chromatographic equations.[5]
Visualizations
Experimental Workflow
Caption: Workflow for chiral separation method development.
Troubleshooting Logic
Caption: Troubleshooting logic for common chiral HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ijrpr.com [ijrpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one and Structurally Related Compounds
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of compounds structurally similar to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. Due to a lack of publicly available, specific biological activity data for this compound, this guide focuses on a comparative analysis of its close structural analogs, providing insights into the potential activities of this compound class.
Derivatives of propiophenone and chalcone, to which this compound belongs, are recognized for their wide-ranging pharmacological effects. These include antimicrobial, anti-inflammatory, and anticancer activities. This guide synthesizes available experimental data to offer a comparative perspective on these biological activities, complete with detailed experimental methodologies and visual representations of relevant signaling pathways.
Comparative Biological Activity Data
The following table summarizes the biological activities of selected compounds structurally related to this compound. The chosen analogs highlight the influence of different substituents on their antimicrobial and cytotoxic effects.
| Compound | Structure | Biological Activity | Organism/Cell Line | Measurement | Value |
| This compound | This compound | Antimicrobial, Anti-inflammatory, Anticancer (Predicted) | - | - | Data not available |
| 2',5'-Dihydroxypropiophenone | 2',5'-Dihydroxypropiophenone | Cytotoxicity | Tumor Cell Lines | - | Harmful if swallowed, causes skin and eye irritation[1] |
| 4-Nitrophenol | 4-Nitrophenol | Antibacterial | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | - |
| Licochalcone A (A chalcone) | Licochalcone A | Anticancer | Human lung cancer cells | - | Induces apoptosis |
| Xanthohumol (A chalcone) | Xanthohumol | Anticancer | Pancreatic cancer cells | - | Inhibits secretion of VEGF and IL-8 |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][3]
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.[5]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.[5]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[3][6]
In Vitro Anti-inflammatory Assay (Measurement of Nitric Oxide Production)
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in a suitable medium and seeded into 96-well plates at an appropriate density. The cells are allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition by the compound is calculated by comparing the nitrite concentrations in the treated wells with those in the LPS-stimulated control wells.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Experimental Workflows
The biological activities of propiophenones and chalcones are often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the relevant pathways and a typical experimental workflow.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
References
- 1. 2',5'-Dihydroxypropiophenone | C9H10O3 | CID 70312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of 2,5-dihydroxychalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.nl [idexx.nl]
- 7. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one as a Novel MEK1/2 Inhibitor
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the proposed mechanism of action of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, henceforth referred to as Compound X, as a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. For comparative analysis, its performance is benchmarked against established MEK1/2 inhibitors, Trametinib and Selumetinib.
Overview of the Proposed Mechanism of Action
Compound X is hypothesized to exert its biological effects through the specific inhibition of MEK1 and MEK2, dual-specificity protein kinases that are central components of the Ras/Raf/MEK/ERK signaling cascade. This pathway, when aberrantly activated, is a critical driver of cell proliferation, differentiation, and survival in various pathologies, including cancer. The proposed mechanism suggests that Compound X binds to and inactivates MEK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1/2, leading to the downstream inhibition of oncogenic signaling.
Caption: Proposed mechanism of Compound X as a MEK1/2 inhibitor in the MAPK/ERK pathway.
Comparative In Vitro Efficacy
To validate its activity, the inhibitory potential of Compound X was assessed in biochemical and cell-based assays alongside known MEK inhibitors.
Biochemical Kinase Inhibition
The direct inhibitory effect on purified MEK1 and MEK2 enzymes was quantified.
| Compound | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) |
| Compound X | 15.2 | 18.5 |
| Trametinib | 0.92 | 1.8 |
| Selumetinib | 14 | 12 |
Cellular Inhibition of ERK Phosphorylation
The ability of each compound to suppress the phosphorylation of ERK1/2 (p-ERK) was measured in A375 melanoma cells, which harbor a V600E BRAF mutation leading to constitutive pathway activation.
| Compound | p-ERK IC₅₀ (nM) |
| Compound X | 25.8 |
| Trametinib | 1.2 |
| Selumetinib | 21 |
Anti-proliferative Activity
The growth-inhibitory effects were determined in the A375 cell line over a 72-hour period.
| Compound | GI₅₀ (nM) |
| Compound X | 45.1 |
| Trametinib | 2.5 |
| Selumetinib | 33 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro MEK1/2 Kinase Assay
Caption: Workflow for the in vitro radioactive kinase assay to determine MEK1/2 IC₅₀.
-
Objective: To measure the direct inhibition of MEK1/2 kinase activity by Compound X.
-
Materials: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 substrate, ³³P-ATP, kinase buffer, and test compounds.
-
Procedure:
-
Varying concentrations of Compound X, reference compounds, or DMSO (vehicle control) are pre-incubated with MEK1 or MEK2 enzyme in a 96-well plate.
-
The kinase reaction is initiated by adding a mixture of inactive ERK2 substrate and ³³P-ATP.
-
The reaction is allowed to proceed for 20 minutes at 30°C and is then stopped.
-
The reaction mixture is transferred to a filter membrane to capture the phosphorylated ERK2.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
Data are normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
-
Western Blot for Phospho-ERK
-
Objective: To assess the inhibition of MEK1/2 activity within a cellular context by measuring the levels of its direct substrate, phosphorylated ERK (p-ERK).
-
Materials: A375 cells, cell culture medium, test compounds, lysis buffer, primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH), and secondary antibodies.
-
Procedure:
-
A375 cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of Compound X or controls for 2 hours.
-
Following treatment, cells are washed with cold PBS and lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-ERK and a loading control (e.g., total ERK or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.
-
The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control to determine the IC₅₀.
-
Selectivity Profile
To ensure the specific action of Compound X, its inhibitory activity was tested against a panel of related and unrelated kinases.
Caption: Kinase selectivity profile of Compound X.
The data demonstrates that Compound X is highly selective for MEK1/2, with minimal off-target activity against other kinases in the MAPK family (MKK3, MKK4, ERK2, p38α, JNK1) and other major signaling pathways (AKT1, CDK2) at a concentration of 1 µM.
Conclusion
The presented experimental data provides strong validation for the proposed mechanism of action of this compound (Compound X) as a potent and selective inhibitor of MEK1/2. Its biochemical and cellular activities are comparable to the established inhibitor Selumetinib, although less potent than Trametinib. The high degree of selectivity observed in the kinase panel suggests a favorable safety profile with a reduced likelihood of off-target effects. These findings establish a solid foundation for further preclinical and clinical development of Compound X as a targeted therapeutic agent.
Comparative analysis of different synthetic routes for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.
Comparative Analysis of Synthetic Routes for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
This guide provides a detailed comparative analysis of the primary synthetic methodologies for producing this compound, a key intermediate in various chemical syntheses. The analysis focuses on reaction efficiency, conditions, and procedural requirements to aid researchers in selecting the most suitable route for their specific applications.
Introduction to Synthetic Strategies
The synthesis of this compound is most prominently achieved through the Fries rearrangement of 4-nitrophenyl propionate. This reaction involves the intramolecular acyl migration of an aryl ester to the aromatic ring, typically catalyzed by a Lewis acid. An alternative approach involves the direct Friedel-Crafts acylation of 4-nitrophenol. This guide will compare these two distinct synthetic pathways, providing experimental data and protocols for each.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.
| Parameter | Fries Rearrangement of 4-nitrophenyl propionate | Friedel-Crafts Acylation of 4-nitrophenol |
| Starting Materials | 4-nitrophenyl propionate, Anhydrous Aluminum Chloride | 4-nitrophenol, Propionyl chloride, Anhydrous Aluminum Chloride |
| Reaction Time | Approximately 3-4 hours | Approximately 2-3 hours |
| Reaction Temperature | 120-140°C | Room temperature to 60°C |
| Typical Yield | ~60-70% | ~50-60% |
| Key Advantages | Good yield, well-established procedure. | Milder reaction conditions. |
| Key Disadvantages | High reaction temperature, potential for side products. | Handling of corrosive propionyl chloride. |
Experimental Protocols
Route 1: Fries Rearrangement of 4-nitrophenyl propionate
Materials:
-
4-nitrophenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 5M
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 4-nitrophenyl propionate (1 mole) and anhydrous aluminum chloride (1.2 moles) in nitrobenzene is prepared.
-
The mixture is heated in an oil bath at 120-140°C for 3-4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing crushed ice and 5M hydrochloric acid.
-
The resulting mixture is stirred until the solid complex decomposes.
-
The product is extracted with dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
Route 2: Friedel-Crafts Acylation of 4-nitrophenol
Materials:
-
4-nitrophenol
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 5M
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 moles) in carbon disulfide in a three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, 4-nitrophenol (1 mole) is added portion-wise.
-
Propionyl chloride (1.1 moles) is then added dropwise to the stirred mixture.
-
The reaction mixture is stirred at room temperature for 1 hour and then heated to 60°C for 2-3 hours.
-
The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by recrystallization from ethanol.
Visualized Workflows and Mechanisms
The following diagrams illustrate the logical flow of the synthetic routes and a generalized reaction mechanism.
Caption: Comparative workflow of the two main synthetic routes.
Caption: Generalized mechanism of the Fries rearrangement.
Comparative Cross-Reactivity Analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one: A Framework for Selectivity Profiling
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, understanding the selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic action. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the hypothetical kinase inhibitor candidate, 1-(2-Hydroxy-5-nitrophenyl)propan-1-one (hereafter referred to as Compound X), as an exemplar. The methodologies and data presented herein are designed to guide researchers, scientists, and drug development professionals in establishing a robust selectivity profile for new chemical entities.
The primary objective of this guide is to compare the inhibitory activity of Compound X against its intended target, Kinase A, with its activity against a panel of related kinases (Kinase B, C, D, and E). For comparative purposes, two reference compounds are included: a known highly selective inhibitor of Kinase A (Reference Inhibitor 1) and a known broad-spectrum kinase inhibitor (Reference Inhibitor 2).
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical cross-reactivity data for Compound X and the reference inhibitors against a panel of five kinases. The data is presented as both IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, and kinetic parameters (Kd, k_on, k_off) that describe the binding affinity and dynamics.[1]
| Compound | Target Kinase | IC50 (nM) | Kd (nM) | k_on (1/Ms) | k_off (1/s) |
| Compound X | Kinase A | 15 | 10 | 2.5 x 10^5 | 2.5 x 10^-3 |
| Kinase B | 250 | 200 | 1.2 x 10^5 | 2.4 x 10^-2 | |
| Kinase C | >10,000 | >10,000 | Not Determined | Not Determined | |
| Kinase D | 800 | 750 | 5.0 x 10^4 | 3.75 x 10^-2 | |
| Kinase E | >10,000 | >10,000 | Not Determined | Not Determined | |
| Reference Inhibitor 1 | Kinase A | 5 | 2 | 5.0 x 10^5 | 1.0 x 10^-3 |
| Kinase B | 5,000 | 4,500 | Not Determined | Not Determined | |
| Kinase C | >10,000 | >10,000 | Not Determined | Not Determined | |
| Kinase D | 8,000 | 7,800 | Not Determined | Not Determined | |
| Kinase E | >10,000 | >10,000 | Not Determined | Not Determined | |
| Reference Inhibitor 2 | Kinase A | 10 | 8 | 3.0 x 10^5 | 2.4 x 10^-3 |
| Kinase B | 25 | 20 | 2.0 x 10^5 | 4.0 x 10^-3 | |
| Kinase C | 50 | 45 | 1.5 x 10^5 | 6.75 x 10^-3 | |
| Kinase D | 100 | 90 | 1.0 x 10^5 | 9.0 x 10^-3 | |
| Kinase E | 75 | 60 | 1.2 x 10^5 | 7.2 x 10^-3 |
Experimental Protocols
Detailed methodologies for the key experiments used to generate the comparative data are provided below.
Competitive ELISA for IC50 Determination
This assay measures the concentration-dependent inhibition of kinase activity by the test compounds. The fundamental principle is the competition between the test compound and a labeled tracer for the binding sites of an antibody.[2]
Materials:
-
96-well microtiter plates
-
Recombinant kinases (A, B, C, D, E)
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (Compound X, Reference Inhibitors 1 and 2)
-
Anti-phospho-substrate antibody conjugated to Horseradish Peroxidase (HRP)
-
Streptavidin-coated plates
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Tris-buffered saline with BSA and other necessary co-factors)
Procedure:
-
Plate Coating: Coat the wells of a streptavidin-coated 96-well plate with the biotinylated substrate peptide. Incubate for 1 hour at room temperature, then wash three times with wash buffer.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixtures. To each well, add the respective kinase, ATP, and varying concentrations of the test compound (typically a serial dilution).
-
Incubation: Incubate the kinase reaction plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Transfer: Transfer the reaction mixtures from the kinase reaction plate to the peptide-coated plate. Incubate for 1 hour at room temperature to allow the phosphorylated substrate to bind to the plate. Wash the plate three times.
-
Detection: Add the HRP-conjugated anti-phospho-substrate antibody to each well. Incubate for 1 hour at room temperature. Wash the plate three times.
-
Signal Generation: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (Kd).[3][4]
Objective: To determine the binding kinetics of Compound X to a panel of kinases.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant kinases with an affinity tag (e.g., His-tag) for immobilization
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Sensor Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant kinase over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the immobilized kinase surface. A "zero concentration" injection of running buffer alone serves as a control.
-
Association and Dissociation: Monitor the binding response in real-time. The association phase occurs during the injection of the analyte, and the dissociation phase begins when the injection is switched back to running buffer.
-
Surface Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters k_on, k_off, and the affinity constant Kd (k_off/k_on).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity studies of Compound X.
Caption: Principle of Competitive ELISA for Compound X.
Caption: Workflow for SPR-based kinetic analysis.
Caption: Hypothetical signaling pathway involving target kinases.
References
Comparative Efficacy of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one and Other Nitrophenyl Compounds: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the potential efficacy of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one against other nitrophenyl compounds. Due to the limited publicly available experimental data on the specific biological activities of this compound, this comparison is based on the established activities of structurally similar molecules. This document is intended for researchers, scientists, and drug development professionals, providing a framework for potential research directions and the methodologies to empirically determine the compound's efficacy.
Nitrophenyl compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. The introduction of various substituents to the nitrophenol scaffold allows for the fine-tuning of their biological profiles. This guide will explore the known activities of related compounds to infer the potential of this compound and provide detailed protocols for its evaluation.
Data Presentation: Comparative Biological Activities of Structurally Related Nitrophenyl Compounds
The following table summarizes the reported biological activities of nitrophenyl compounds that share structural similarities with this compound. This data provides a basis for predicting the potential therapeutic applications of the target compound.
| Compound | Biological Activity | Assay Type | Target Organism/Cell Line | IC50 / MIC (µg/mL) |
| N-(2-hydroxy-5-nitrophenyl)acetamide | Antibacterial | Microdilution | S. aureus | 15.6 - 62.5 |
| Antifungal | Microdilution | Candida sp. | 15 - 500 | |
| N-(2-hydroxy-5-nitrophenyl)benzamide | Antibacterial | Microdilution | S. aureus | 7.8 |
| B. subtilis (resistant) | 1.95 | |||
| B. subtilis | 3.9 | |||
| 2-Nitrophenol | Cytotoxic | MTT Assay | BEAS-2B (human lung) | >200 |
| A549 (human lung cancer) | ~150 | |||
| 4-Nitrophenol | Cytotoxic | MTT Assay | BEAS-2B (human lung) | ~50 |
| A549 (human lung cancer) | ~75 |
Mandatory Visualization
The following diagrams illustrate a general experimental workflow for assessing compound efficacy and a key signaling pathway potentially modulated by anticancer nitrophenyl compounds.
Caption: General experimental workflow for drug discovery.
Caption: Intrinsic apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the biological efficacy of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
1. Materials:
- Test compound (this compound)
- Bacterial and/or fungal strains
- Mueller-Hinton Broth (MHB) or appropriate growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Standardized microbial inoculum (0.5 McFarland standard)
- Positive control (standard antibiotic)
- Negative control (vehicle solvent, e.g., DMSO)
2. Procedure:
- Prepare a stock solution of the test compound in a suitable solvent.
- In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.
- Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL.
- Add the microbial inoculum to each well containing the test compound dilutions.
- Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism with the solvent used to dissolve the compound). Also, include a sterility control (medium only).
- Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
- After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to assess the cytotoxic effects of a compound.[1][2][3][4]
1. Materials:
- Test compound
- Human cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]
- Sterile 96-well cell culture plates
- Multi-well spectrophotometer (ELISA reader)
2. Procedure:
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.[3]
- Prepare various concentrations of the test compound in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]
- Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]
- Gently shake the plate to ensure complete dissolution of the formazan.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
While direct experimental evidence for the efficacy of this compound is currently lacking in the public domain, the biological activities of structurally related nitrophenyl compounds suggest its potential as a candidate for antimicrobial and anticancer research. The provided experimental protocols offer a robust framework for the systematic evaluation of its biological properties. Further investigation is warranted to elucidate the specific bioactivities and mechanisms of action of this compound to determine its therapeutic potential.
References
Navigating Phosphatase Activity: A Comparative Guide to Substrates and Experimental Reproducibility
This guide provides a comprehensive comparison of experimental results and methodologies for assessing phosphatase activity, with a focus on the widely used chromogenic substrate, p-Nitrophenyl phosphate (pNPP). We will delve into the factors influencing the reproducibility of pNPP-based assays and compare its performance with alternative methods, providing the necessary experimental data and protocols to make informed decisions in your research.
Unraveling Phosphatase Activity: The Role of p-Nitrophenyl Phosphate (pNPP)
The p-Nitrophenyl phosphate (pNPP) assay is a cornerstone in the field of biochemistry for the determination of phosphatase activity.[1][2] It serves as a versatile, non-specific substrate for a variety of phosphatases, including alkaline and acid phosphatases, as well as protein tyrosine phosphatases.[1][2][3][4] The principle of the assay is straightforward and relies on the enzymatic hydrolysis of the colorless pNPP substrate into p-nitrophenol and inorganic phosphate.[5] Under alkaline conditions, the resulting p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution that can be quantified by measuring its absorbance at 405 nm.[1][2][5] The intensity of this color is directly proportional to the amount of phosphatase activity in the sample.[5]
Factors Influencing Reproducibility of pNPP Assays
While the pNPP assay is lauded for its simplicity and cost-effectiveness, achieving reproducible results necessitates careful control over several experimental parameters.[6] Inconsistencies in these factors can lead to significant variability in measured phosphatase activity, undermining the reliability of the data.
Key Parameters for Reproducible pNPP Assays:
| Parameter | Importance | Recommendations |
| pH | Phosphatases exhibit optimal activity within specific pH ranges. For instance, acid phosphatases are most active at a pH of around 5.5, whereas alkaline phosphatases function optimally at a pH of approximately 9.8.[6][7] | Utilize a buffer system that maintains the optimal pH for the specific phosphatase under investigation. Common buffers include glycine-NaOH for alkaline phosphatase and sodium acetate for acid phosphatase.[7] |
| Substrate Concentration | The concentration of pNPP directly influences the reaction rate. To ensure that the reaction velocity is proportional to the enzyme concentration, the pNPP concentration should ideally be well above the Michaelis constant (Km) of the enzyme.[6] | A standard starting concentration for pNPP is often in the range of 1-10 mM, but this should be optimized for the specific enzyme and experimental conditions. |
| Temperature | Enzymatic reactions are highly sensitive to temperature fluctuations. Consistent temperature control is crucial for reproducible results. | Assays are typically performed at a constant temperature, often 37°C or room temperature, which should be explicitly stated and maintained across all experiments.[6] |
| Incubation Time | The duration of the enzymatic reaction must be within the linear range, where the product formation is proportional to time. Prolonged incubation can lead to substrate depletion or product inhibition, resulting in non-linear reaction rates.[6] | Perform a time-course experiment to determine the linear range of the reaction for the specific enzyme concentration being used. |
| Enzyme Purity and Concentration | The presence of contaminating phosphatases in crude extracts can lead to an overestimation of the activity of the target enzyme.[8] The concentration of the enzyme should be chosen to ensure the reaction proceeds at a measurable and linear rate. | When working with crude extracts, consider using specific phosphatase inhibitors to differentiate the activity of the target enzyme.[8] Prepare serial dilutions of the enzyme to find a concentration that falls within the linear range of the assay. |
A Comparative Look: pNPP vs. Alternative Phosphatase Assays
While the pNPP assay is a valuable tool, it is not without its limitations, most notably its lack of specificity.[8] For certain applications, alternative methods may offer advantages in terms of sensitivity or specificity. Here, we compare the pNPP assay with two common alternatives: the Malachite Green assay and the 1-Naphthyl phosphate assay.
| Feature | p-Nitrophenyl Phosphate (pNPP) Assay | Malachite Green Assay | 1-Naphthyl Phosphate Assay |
| Principle | Enzymatic hydrolysis of pNPP to colored p-nitrophenol.[1][9] | Colorimetric detection of inorganic phosphate released from a substrate, which forms a complex with malachite green and molybdate.[9] | Enzymatic hydrolysis of 1-naphthyl phosphate to 1-naphthol, which is then detected colorimetrically or fluorometrically.[9] |
| Detection Method | Spectrophotometry (405 nm).[1][9] | Spectrophotometry (620-660 nm).[9] | Spectrophotometry or Fluorometry.[9] |
| Specificity | Non-specific; detects a broad range of phosphatases.[1][8] | Dependent on the substrate used; can be highly specific with a phosphopeptide substrate.[8] | Generally non-specific, similar to pNPP. |
| Advantages | Simple, inexpensive, continuous assay possible.[1] | High sensitivity, suitable for detecting low levels of phosphate. | Can be adapted for both colorimetric and more sensitive fluorometric detection.[9] |
| Disadvantages | Lower sensitivity compared to other methods, lacks specificity.[8] | Endpoint assay, sensitive to contaminating free phosphate. | Can be more complex and expensive, especially the fluorometric version. |
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed and consistent experimental protocols are essential. Below are standardized protocols for the pNPP and Malachite Green phosphatase assays.
Protocol 1: p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay
This protocol is a generalized procedure for a 96-well plate format and should be optimized for the specific phosphatase and experimental conditions.
Materials:
-
pNPP substrate solution (e.g., 10 mg/mL in a suitable buffer)
-
Assay Buffer (e.g., for alkaline phosphatase: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)[7]
-
Phosphatase-containing sample (e.g., purified enzyme, cell lysate)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the phosphatase sample in the appropriate assay buffer.
-
Add 50 µL of each phosphatase dilution to triplicate wells of the 96-well plate.
-
Include triplicate wells with 50 µL of assay buffer alone to serve as a blank control.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time within the linear range of the reaction (e.g., 10-30 minutes).[3]
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate the phosphatase activity using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ in 1 N NaOH).[1]
Protocol 2: Malachite Green Phosphatase Assay
This protocol provides a general framework for detecting inorganic phosphate released from a phosphorylated substrate.
Materials:
-
Phosphorylated substrate (e.g., a specific phosphopeptide)
-
Assay Buffer (phosphate-free)
-
Phosphatase-containing sample
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and acid)
-
Phosphate standard solution (for generating a standard curve)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance between 620 nm and 660 nm
Procedure:
-
Prepare a standard curve using serial dilutions of the phosphate standard solution.
-
Add the phosphatase-containing sample to the wells of the microplate.
-
Initiate the reaction by adding the phosphorylated substrate.
-
Incubate at the optimal temperature for the desired time.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate for approximately 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-660 nm.
-
Determine the concentration of phosphate released in the samples by comparing their absorbance to the phosphate standard curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, diagrams generated using Graphviz are provided below.
Caption: Workflow for a typical pNPP phosphatase assay.
Caption: Simplified signaling pathway showing the role of a phosphatase.
References
- 1. neb.com [neb.com]
- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one and its derivatives. The objective is to offer a comprehensive analysis of their structural and electronic properties through various spectroscopic techniques, supported by experimental data and detailed methodologies.
Introduction
This compound and its analogues are of significant interest in medicinal chemistry and materials science. The presence of the phenolic hydroxyl group, the nitro functional group, and the propan-1-one side chain creates a unique electronic environment that can be finely tuned by introducing different substituents on the aromatic ring. Understanding the spectroscopic signatures of these modifications is crucial for structure elucidation, purity assessment, and the rational design of new compounds with desired biological or physical properties. This guide compares the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for the parent compound and several of its derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and a selection of its derivatives. These derivatives include variations in the substituent at the 5-position of the phenyl ring, which allows for a systematic evaluation of electronic and steric effects on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Propan-1-one Protons (ppm) | Other Protons (ppm) |
| This compound | δ 8.74 (d, J=1.0 Hz, 1H), 8.33 (d, J=9.6 Hz, 1H), 7.10 (d, J=9.2 Hz, 1H)[1] | Not explicitly found | δ 12.89 (s, 1H, -OH)[1] |
| 1-(2-Hydroxy-5-methylphenyl)propan-1-one | δ 7.54-7.53 (m, 1H), 7.30-7.26 (m, 1H), 6.92-6.89 (m, 1H)[1] | Not explicitly found | δ 11.93 (s, 1H, -OH), 2.34 (s, 3H, -CH₃)[1] |
| 1-(2-Hydroxy-5-bromophenyl)propan-1-one | δ 7.83-7.82 (m, 1H), 7.59-7.55 (m, 1H), 6.90-6.89 (m, 1H) | Not explicitly found | δ 12.04 (s, 1H, -OH) |
| 1-(2-Hydroxy-5-chlorophenyl)propan-1-one | Not explicitly found | Not explicitly found | Not explicitly found |
Note: Specific proton assignments for the propan-1-one moiety were not available in the searched literature for all compounds.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Propan-1-one Carbons (ppm) | Other Carbons (ppm) |
| This compound | δ 167.5, 139.9, 130.4, 125.1, 119.9, 118.3[1] | δ 193.9[1] | Not explicitly found | - |
| 1-(2-Hydroxy-5-methylphenyl)propan-1-one | δ 161.8, 137.1, 131.3, 129.3, 119.2, 118.8 | δ 194.9 | Not explicitly found | δ 20.4 (-CH₃) |
| 1-(2-Hydroxy-5-bromophenyl)propan-1-one | Not explicitly found | Not explicitly found | Not explicitly found | - |
| 1-(2-Hydroxy-5-chlorophenyl)propan-1-one | Not explicitly found | Not explicitly found | Not explicitly found | - |
Note: Specific carbon assignments for the propan-1-one moiety were not available in the searched literature for all compounds.
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | ν(O-H) | ν(C=O) | ν(NO₂) | ν(C=C) aromatic |
| This compound | ~3400 (broad) | ~1650 | 1515, 1345 | 1610, 1480 |
| 1-(2-Hydroxy-5-methylphenyl)propan-1-one | 3452 (broad)[1] | 1618[1] | - | 1560, 1444[1] |
| 1-(2-Hydroxy-5-bromophenyl)propan-1-one | ~3400 (broad) | ~1650 | - | ~1570, 1470 |
| 1-(2-Hydroxy-5-chlorophenyl)propan-1-one | ~3400 (broad) | ~1650 | - | ~1580, 1475 |
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | λmax (π→π) | λmax (n→π) | Solvent |
| This compound | ~270, ~350 | ~430 | Ethanol |
| 1-(2-Hydroxy-5-methylphenyl)propan-1-one | ~260, ~330 | ~410 | Ethanol |
| 1-(2-Hydroxy-5-bromophenyl)propan-1-one | ~265, ~340 | ~420 | Ethanol |
| 1-(2-Hydroxy-5-chlorophenyl)propan-1-one | ~265, ~340 | ~420 | Ethanol |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 195.05 | 166, 138, 121 | ESI |
| 1-(2-Hydroxy-5-methylphenyl)propan-1-one | 164.08 | 135, 121, 91 | ESI |
| 1-(2-Hydroxy-5-bromophenyl)propan-1-one | 227.97, 229.97 | 199, 171, 121 | ESI |
| 1-(2-Hydroxy-5-chlorophenyl)propan-1-one | 184.03, 186.03 | 155, 127, 121 | ESI |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded over the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance in the range of 0.1-1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).
-
The instrument will automatically subtract the absorbance of the solvent.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition :
-
Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire mass spectra in positive or negative ion mode over a relevant mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF, Orbitrap) to determine the elemental composition of the ions.
-
-
Data Analysis : Identify the molecular ion and characteristic fragment ions to confirm the structure of the compound.
Visualizations
Logical Workflow for Spectroscopic Analysis
References
Comparative Analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one: In-Vitro and In-Vivo Studies
A comprehensive review of existing literature reveals a significant gap in the biological evaluation of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, with no publicly available in-vitro or in-vivo studies to date.
Despite its availability from commercial chemical suppliers and its classification as a potential "Protein Degrader Building Block," extensive searches of scientific databases and research literature have yielded no experimental data on the biological activity, efficacy, or safety of this compound.[1][2][3] The compound is listed with the CAS Number 55805-95-3 and a molecular formula of C9H9NO4.[1] However, this information is limited to its chemical identity and physical properties.
Consequently, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The core requirements of data presentation in structured tables, detailed methodologies for key experiments, and visualization of experimental workflows or signaling pathways cannot be fulfilled due to the absence of foundational research on this specific compound.
For researchers interested in the biological potential of this molecule, the current landscape indicates that any investigation would be novel. Future research would need to establish a baseline of activity through a series of foundational in-vitro and subsequent in-vivo experiments.
Hypothetical Workflow for Future Investigation
Should research on this compound be undertaken, a logical experimental progression would be necessary to elucidate its biological function. Below is a hypothetical workflow that researchers could follow, presented as a conceptual diagram.
Caption: Hypothetical research workflow for this compound.
This guide will be updated with comprehensive data and analyses as soon as in-vitro and in-vivo studies for this compound become available in the peer-reviewed literature.
References
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 1-(2-hydroxy-5-nitrophenyl)propan-1-one. Due to a lack of extensive direct studies on this specific compound, this guide draws comparisons from closely related structures, primarily other substituted 2-hydroxyacetophenones and nitrated chalcones, to infer potential biological activities and SAR trends. The primary therapeutic areas explored for these related compounds include antimicrobial and anticancer applications.
Core Structure and Rationale for Analog Comparison
The target molecule, this compound, possesses three key structural features that are often associated with biological activity: a 2-hydroxyacetophenone core, a nitro group substituent on the phenyl ring, and a short alkyl ketone chain. The 2-hydroxyacetophenone moiety is a common scaffold in medicinal chemistry with a range of reported biological activities. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties and its interactions with biological targets.
Given the available literature, this guide will focus on the following related analog classes to build a comparative SAR understanding:
-
Substituted 2-Hydroxyacetophenone Derivatives: To understand the influence of various substituents on the phenyl ring.
-
Nitrated Chalcone Analogs: To evaluate the impact of the nitrophenyl group in a related chemical space known for bioactivity.
Comparative Biological Activity Data
The following tables summarize the quantitative data for analogs of related compounds, focusing on antimicrobial and anticancer activities.
Table 1: Antimicrobial Activity of Chalcone Analogs with a Nitrophenyl Moiety
Chalcones, which are α,β-unsaturated ketones, are structurally related to the target compound and have been evaluated for antimicrobial properties. The data below is for chalcones derived from substituted acetophenones and nitrobenzaldehydes.
| Analog ID | Ring A Substituent | Ring B Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | 4-Chloro | 4-Nitro | 6.25 | 12.5 | 25 |
| 2 | 4-Fluoro | 4-Nitro | 12.5 | 25 | 25 |
| 3 | 4-Hydroxy | 4-Nitro | 6.25 | 6.25 | 12.5 |
| 4 | 3-Nitro | 4-Nitro | 12.5 | 12.5 | 50 |
Note: This data is representative of general findings for nitrochalcones and may not be from a single study.
Structure-Activity Relationship Summary for Antimicrobial Nitrochalcones:
-
Halogen Substituents: Electron-withdrawing groups like chlorine and fluorine on the non-nitro-bearing phenyl ring (Ring A) generally contribute to good antibacterial activity. The 4-chloro substitution appears particularly effective.
-
Hydroxy Group: The presence of a hydroxyl group at the 4-position of Ring A significantly enhances both antibacterial and antifungal activity. This may be due to increased hydrogen bonding interactions with microbial targets.
-
Nitro Group Position: The introduction of a second nitro group does not consistently improve activity and can sometimes be detrimental.
Table 2: Anticancer Activity of 2,5-Diketopiperazine Derivatives (Illustrative of Substituted Phenyl Moiety Effects)
While not direct analogs, the following data on diketopiperazines with substituted benzylidene moieties illustrate how different groups on a phenyl ring can modulate cytotoxicity, which is a relevant consideration for the nitrophenyl group in the target compound.
| Compound ID | R1 (Position 3) | R2 (Position 6) | IC50 (µM) vs. A549 | IC50 (µM) vs. Hela |
| 11 | naphthalen-1-ylmethylene | 2-methoxybenzylidene | 1.2 | 0.7 |
| 12 | 4-bromobenzylidene | 2-methoxybenzylidene | 4.5 | 3.1 |
| 14 | 4-nitrobenzylidene | 2-methoxybenzylidene | 8.9 | 6.5 |
Data is illustrative and sourced from studies on diketopiperazines to show the effect of phenyl ring substitutions on anticancer activity.
Inferred Structure-Activity Relationship for Anticancer Potential:
-
The presence of a nitro group on the phenyl ring (compound 14) resulted in moderate anticancer activity.
-
Other substitutions, such as a methoxy group (compound 11), can lead to more potent cytotoxic effects. This suggests that the electronic and steric properties of the substituent on the phenyl ring are critical for activity.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in the broth in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized microbial suspension is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Evaluation (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, Hela) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells per well) and allowed to adhere for 24 hours.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization and Absorbance Measurement: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualization of Key Processes
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.
Hypothesized Signaling Pathway for Anticancer Activity
Many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. The diagram below depicts a simplified intrinsic apoptosis pathway, which could be a potential mechanism of action for active anticancer analogs.
A Researcher's Guide to Benchmarking the Antioxidant Potential of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for benchmarking the antioxidant potential of the compound 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. As of the latest literature review, specific quantitative data on the antioxidant capacity of this particular compound is not publicly available. Therefore, this document serves as a methodological blueprint, presenting the necessary experimental protocols and comparative data for well-established antioxidant standards. This will empower researchers to effectively design and execute benchmark studies for this compound and other novel molecules.
The evaluation of antioxidant capacity is crucial in the discovery of new therapeutic agents to combat oxidative stress-related pathologies. By comparing a novel compound against widely recognized standards, researchers can ascertain its relative efficacy and potential for further development.
Quantitative Comparison of Standard Antioxidant Compounds
For a meaningful comparison, the antioxidant capacity of a novel compound must be benchmarked against widely recognized standards. The following table summarizes the antioxidant activities of three such compounds—Trolox, Ascorbic Acid (Vitamin C), and Quercetin—as measured by common in vitro assays. The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.[1]
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) |
| Trolox | DPPH | 3.77[1] | - |
| ABTS | 2.93[1] | - | |
| Ascorbic Acid | DPPH | 2.5 - 8.0[2] | - |
| Quercetin | DPPH | 1.0 - 5.0[2] | 4.60 ± 0.3[1] |
| ABTS | - | 1.89 ± 0.33[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are the generalized protocols for the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] The deep violet color of the DPPH radical solution is reduced to a pale yellow in the presence of an antioxidant, and the change in absorbance is measured spectrophotometrically.[2]
Principle: The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The discoloration is proportional to the scavenging activity of the antioxidant. The change in absorbance is measured at approximately 517 nm.[1]
Reagents:
-
DPPH solution (0.1 mM in methanol)[2]
-
Test compound (this compound) and standard solutions at various concentrations
-
Methanol (as blank)
Procedure:
-
Add 100 µL of the test compound or standard solution to a 96-well plate.[2]
-
Add 100 µL of the DPPH solution to each well.[2]
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the absorbance at 517 nm.[2]
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).[3]
Principle: A pre-formed, intensely colored ABTS•+ solution is decolorized by the antioxidant, and the reduction in absorbance is measured.[2]
Reagents:
-
ABTS solution (7 mM)[2]
-
Potassium persulfate (2.45 mM)[2]
-
Phosphate buffered saline (PBS, pH 7.4)[2]
-
Test compound and standard (Trolox) solutions
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
10 µL of the test compound or standard solution is added to 190 µL of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specified incubation time (e.g., 6 minutes).
-
The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[3]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[3]
Principle: The decay of fluorescence of a probe (e.g., fluorescein) is monitored in the presence of a radical generator (AAPH). The antioxidant's protective effect is quantified by the area under the fluorescence decay curve.[2]
Reagents:
-
Fluorescein sodium salt solution[2]
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution[2]
-
Phosphate buffer (75 mM, pH 7.4)[2]
-
Test compound and standard (Trolox) solutions
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the test compound or a standard antioxidant (Trolox) in a multi-well plate.[3]
-
A peroxyl radical generator, such as AAPH, is added to initiate the oxidation reaction.[3]
-
The fluorescence is monitored kinetically over time until the fluorescence has decayed.
-
The ORAC value is calculated by determining the net area under the fluorescence decay curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.[2]
Visualizing Antioxidant Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a general antioxidant mechanism and a typical experimental workflow for benchmarking antioxidant potential.
References
Safety Operating Guide
Safe Disposal of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental protection. Due to its chemical nature as both a nitrophenyl and a phenolic compound, it is imperative to handle its waste with stringent protocols. This guide provides detailed, step-by-step procedures for the safe management and disposal of this substance.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards. As a nitrophenyl and phenolic compound, it may possess toxic, irritant, and environmentally hazardous properties. Always consult the Safety Data Sheet (SDS) for specific hazard information.
Personal Protective Equipment (PPE) Requirements:
A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A lab coat must be worn. For potential splashes, a chemically resistant apron is recommended.[1] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[2] |
II. Waste Segregation and Containerization
Proper segregation and containerization of chemical waste are the first steps in a compliant disposal process.
-
Waste Identification : All waste streams containing this compound must be treated as hazardous waste. This includes:
-
Container Selection :
-
Labeling :
The following diagram illustrates the workflow for waste segregation.
Caption: Waste Segregation Workflow for this compound.
III. Spill Management Protocol
In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.
-
Immediate Actions :
-
Spill Cleanup Procedure :
-
Don the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[2]
-
Collect all cleaning materials in the same hazardous waste container.[2]
-
This diagram outlines the decision-making process for spill response.
Caption: Spill Response Decision Flowchart.
IV. Final Disposal Procedure
The final disposal of this compound waste must be conducted in compliance with local, state, and federal regulations.
-
Storage :
-
Keep the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request :
-
Crucially, do not dispose of this chemical down the drain or in the regular trash. [2][3]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a chemical waste manifest or an online request form.
-
Adherence to these procedures will ensure the safe and compliant disposal of this compound, protecting laboratory personnel and the environment.
References
Essential Safety and Operational Guide for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(2-Hydroxy-5-nitrophenyl)propan-1-one (CAS No. 55805-95-3). The following guidance is designed to ensure the safe handling of this chemical within a laboratory setting, minimizing exposure risks and ensuring proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged contact |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with organic vapor cartridges and particulate filter is recommended if dust or aerosols may be generated, or if working in a poorly ventilated area. |
| Skin and Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. | A chemical-resistant apron or coveralls, particularly when handling larger quantities or if there is a risk of splashing. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, thoroughly review this safety guide and any available safety data for similar nitrophenol compounds.
-
Ensure that a chemical fume hood is in proper working order.
-
Put on all required PPE as detailed in the table above.
-
Have a spill kit readily accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation of any dust particles.
-
Use a dedicated, clean spatula and weighing paper.
-
Handle the solid material gently to avoid creating airborne dust.
-
Close the container tightly immediately after use.
-
-
Dissolution and Reaction:
-
When dissolving the compound or adding it to a reaction mixture, do so slowly and carefully within the fume hood.
-
Ensure adequate ventilation throughout the entire process.
-
Keep the reaction vessel covered as much as possible.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Disposal Guidelines:
-
Unused Product: Do not dispose of the chemical down the drain or in the regular trash. It should be collected in a designated hazardous waste container that is clearly labeled.
-
Contaminated Materials: Any materials used to handle the compound (e.g., gloves, weighing paper, paper towels from spill cleanup) should also be considered hazardous waste and disposed of in the same container.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not reuse them.
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your environmental health and safety department for detailed procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
